Product packaging for TC Ask 10(Cat. No.:)

TC Ask 10

Cat. No.: B605626
M. Wt: 432.3 g/mol
InChI Key: IKKLFEDUYFZNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASK1 inhibitor 10 is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1;  IC50 = 14 nM). It is selective for ASK1 over ASK2 (IC50 = 510 nM) as well as MEKK1, TAK-1, IKKβ, ERK1, JNK1, p38α, GSK3β, PKCθ, and B-RAF (IC50s = >10,000 nM for all). It inhibits streptozotocin-induced increases in JNK and p38 phosphorylation in INS-1 pancreatic β cells in a concentration-dependent manner.>ASK1 Inhibitor 10 is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It is selective for ASK1 over ASK2 as well as MEKK1, TAK-1, IKKβ, ERK1, JNK1, p38α, GSK3β, PKCθ, and B-RAF. It inhibits streptozotocin-induced increases in JNK and p38 phosphorylation in INS-1 pancreatic β cells in a concentration-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2N5O B605626 TC Ask 10

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKLFEDUYFZNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TC Ask 10: A Selective ASK1 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Dysregulation of the ASK1 signaling pathway is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][4] TC Ask 10 has emerged as a potent and selective inhibitor of ASK1, offering a valuable tool for preclinical research into the therapeutic potential of targeting this pathway. This document provides a comprehensive technical overview of this compound, including its biochemical activity, experimental protocols, and the signaling context in which it operates.

Introduction to this compound

This compound, with the chemical name 4-(1,1-Dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide dihydrochloride, is a small molecule inhibitor of ASK1.[5] It is characterized by its high potency and selectivity for ASK1 over other kinases, making it a valuable tool for elucidating the specific roles of ASK1 in various biological processes.[5][6] Furthermore, this compound is orally bioavailable, which allows for its use in in vivo studies.[5]

Biochemical and Pharmacokinetic Data

The inhibitory activity and pharmacokinetic profile of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [5][6][7][8][9]

KinaseIC50 (nM)
ASK1 14
ASK2510
MEKK1>10,000
TAK1>10,000
IKKβ>10,000
ERK1>10,000
JNK1>10,000
p38α>10,000
GSK-3β>10,000
PKCθ>10,000
B-raf>10,000

Table 2: Pharmacokinetic Parameters of this compound in Rats [10]

ParameterValueUnits
Dosing RouteOral (p.o.)-
Dose1mg/kg
Cmax285.1ng/mL
Tmax1.67h
AUC(0-8h)275.4ng·h/mL
Dosing RouteIntravenous (i.v.)-
Dose0.1mg/kg

ASK1 Signaling Pathway

ASK1 is a key upstream kinase in the MAPK signaling cascade that responds to various stress signals.[1][2][3] Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[3] Upon exposure to stressors such as reactive oxygen species (ROS), Trx dissociates, leading to the autophosphorylation and activation of ASK1.[3][11] Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6.[2][10] These MKKs, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively.[2][10] The activation of the JNK and p38 pathways ultimately leads to various cellular responses, including apoptosis, inflammation, and differentiation.[2][3]

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) Trx_inactive Thioredoxin (Trx) (Reduced) Stress->Trx_inactive Oxidizes ASK1_inactive ASK1 (Inactive) Trx_inactive->ASK1_inactive Trx_active Thioredoxin (Trx) (Oxidized) ASK1_active ASK1 (Active) (Autophosphorylated) ASK1_inactive->ASK1_active Dissociation of Trx MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) JNK->Cellular_Responses p38->Cellular_Responses

Caption: The ASK1 signaling pathway under stress conditions and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 of this compound against ASK1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing ASK1 enzyme and MBP substrate in Kinase Buffer.

  • Add 2 µL of the enzyme/substrate master mix to each well.

  • Prepare an ATP solution in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme_Substrate Add Enzyme/Substrate Mix Add_Inhibitor->Add_Enzyme_Substrate Prepare_Enzyme_Substrate Prepare Enzyme/Substrate Master Mix Prepare_Enzyme_Substrate->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Prepare_ATP Prepare ATP Solution Prepare_ATP->Initiate_Reaction Incubate_1 Incubate (60 min) Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data (IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Cell-Based Assay for JNK and p38 Phosphorylation

This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of JNK and p38 in a cellular context, for example, in INS-1 pancreatic β-cells stimulated with streptozotocin (STZ).[6]

Materials:

  • INS-1 cells

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements

  • This compound

  • Streptozotocin (STZ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Culture INS-1 cells to the desired confluency in multi-well plates.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 1 hour.[6]

  • Induce cellular stress by treating the cells with STZ for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-JNK, total-JNK, phospho-p38, total-p38, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated JNK and p38.

Conclusion

This compound is a potent and selective inhibitor of ASK1 that serves as an indispensable tool for investigating the roles of the ASK1 signaling pathway in health and disease. Its well-characterized in vitro activity and oral bioavailability make it suitable for a wide range of preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of targeting ASK1 with this valuable chemical probe.

References

An In-depth Technical Guide to the Biological Functions and Pathways of Apoptosis Signal-regulating Kinase 1 (ASK1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the MAP kinase family.[1] It functions as a key sensor for a multitude of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4] Upon activation, ASK1 initiates downstream signaling cascades, primarily through the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways, to orchestrate cellular responses such as apoptosis, inflammation, and differentiation.[2][3][5] Given its central role in stress-induced signaling, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][5] This document provides a comprehensive overview of ASK1's activation mechanisms, signaling pathways, biological functions, and key experimental protocols for its study.

ASK1 Activation Mechanisms

The activation of ASK1 is tightly regulated and occurs in response to diverse stress stimuli. Under basal conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins. Stress signals disrupt these interactions, leading to ASK1 oligomerization, autophosphorylation, and full kinase activity.

Activation by Oxidative and Endoplasmic Reticulum (ER) Stress

Oxidative stress, characterized by an increase in reactive oxygen species (ROS), is a primary activator of ASK1.[2] In its inactive state, ASK1 is bound by the reduced form of Thioredoxin (Trx), a redox-sensitive protein.[1][2] Trx directly interacts with the N-terminal coiled-coil domain of ASK1, inhibiting its kinase activity.[1] The presence of ROS oxidizes Trx, causing it to dissociate from ASK1.[2][6] This dissociation unmasks ASK1, allowing it to form homo-oligomers, which is a prerequisite for its activation.[1] This leads to the autophosphorylation of a key threonine residue (Thr845 in humans) within its activation loop, resulting in full kinase activation.[1][2] Similarly, ER stress can also induce ASK1 activation, often mediated by the ER transmembrane protein IRE1 and its interaction with TNF receptor-associated factor 2 (TRAF2).[7]

G ROS Oxidative Stress (ROS) Trx_reduced Thioredoxin (Trx) Reduced ROS->Trx_reduced Oxidizes Trx_oxidized Trx Oxidized Trx_reduced->Trx_oxidized ASK1_inactive Inactive ASK1 (Monomer) Trx_reduced->ASK1_inactive Inhibits Trx_oxidized->ASK1_inactive Dissociates ASK1_active Active ASK1 (Oligomer) (p-Thr845) ASK1_inactive->ASK1_active Oligomerization & Autophosphorylation

Diagram 1. ASK1 Activation by Oxidative Stress.
Activation by Inflammatory Cytokines

Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are potent activators of the ASK1 pathway.[7] TNF-α binds to its receptor (TNFR), which recruits adaptor proteins like TRAF2.[7][8] TRAF2, in turn, interacts with and activates ASK1, possibly by competing with the inhibitory protein Trx.[1][8] This receptor-mediated activation integrates inflammatory signals into the core stress-response machinery of the cell. Other stimuli, such as lipopolysaccharide (LPS), can also activate ASK1 through the recruitment of different TRAF family members, like TRAF6.[2][7]

G cluster_membrane Cell Membrane TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits ASK1_inactive Inactive ASK1 TRAF2->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active Phosphorylation

Diagram 2. ASK1 Activation by TNF-α Signaling.

Downstream Signaling Pathways

Once activated, ASK1 acts as a MAP3K, phosphorylating and activating downstream MAP kinase kinases (MKKs or MAP2Ks). This initiates a cascade that culminates in the activation of the JNK and p38 MAPK effector kinases.[2][4]

  • JNK Pathway: ASK1 phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK.[2][9]

  • p38 MAPK Pathway: ASK1 phosphorylates and activates MKK3 and MKK6, leading to the phosphorylation and activation of p38 MAPK.[2][9]

Activated JNK and p38 are themselves protein kinases that translocate to the nucleus to phosphorylate a variety of transcription factors, such as AP-1, leading to changes in gene expression that mediate the ultimate cellular response.[9]

G Stress Cellular Stress (ROS, TNF-α, ER Stress) ASK1 Active ASK1 Stress->ASK1 Activates MKK47 MKK4 / MKK7 ASK1->MKK47 Phosphorylates MKK36 MKK3 / MKK6 ASK1->MKK36 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Response Cellular Responses (Apoptosis, Inflammation, Differentiation) JNK->Response p38->Response

Diagram 3. Core Downstream Signaling Pathways of ASK1.

Biological Functions and Regulation

The cellular outcomes of ASK1 activation are context-dependent but are generally centered on managing cellular stress.

Key Biological Functions
  • Apoptosis: ASK1 is a potent inducer of programmed cell death.[10] Overexpression of ASK1 is sufficient to trigger apoptosis in many cell types, a function critical for eliminating damaged or infected cells.[10][11] This is a key pathway in response to stimuli like TNF-α, Fas ligand, and certain chemotherapeutic drugs.[10]

  • Inflammation: By activating the JNK and p38 pathways, ASK1 plays a central role in the inflammatory response, regulating the production of inflammatory cytokines.[2] While crucial for host defense, chronic ASK1 activation can contribute to inflammatory diseases.[5][12]

  • Cell Differentiation and Survival: Paradoxically, ASK1 can also promote cell differentiation and survival in specific contexts.[2] For instance, in PC12 neuronal cells, ASK1 activation induces neurite outgrowth and protects against serum starvation-induced death, a process mediated primarily through the p38 pathway.[13]

Negative Regulation of ASK1

To prevent excessive or inappropriate activation, ASK1 activity is controlled by several negative feedback mechanisms.

  • Thioredoxin (Trx): As mentioned, Trx is a primary inhibitor under non-stress conditions.[1]

  • 14-3-3 Proteins: These adaptor proteins bind to phosphorylated Ser967 on ASK1, sequestering it in an inactive state and antagonizing its pro-apoptotic activity.[10][14]

  • Protein Phosphatase 5 (PP5): PP5 can directly interact with and dephosphorylate the activated form of ASK1, providing a negative feedback loop to terminate the signal in response to oxidative stress.[15]

G ASK1 ASK1 Trx Thioredoxin (Trx) Trx->ASK1 Binds & Inhibits (Redox-sensitive) PP5 Protein Phosphatase 5 (PP5) PP5->ASK1 Dephosphorylates (Negative Feedback) Proteins1433 14-3-3 Proteins Proteins1433->ASK1 Binds & Sequesters (p-Ser967 dependent)

Diagram 4. Key Negative Regulators of ASK1 Activity.

Data on ASK1 Interacting Proteins

The function of ASK1 is modulated by a complex network of protein-protein interactions. The table below summarizes key regulators and their functional impact.

Interacting ProteinFunctionInteraction Domain/Site on ASK1Consequence of Interaction
Thioredoxin (Trx) Negative RegulatorN-terminal Coiled-Coil (NCC) DomainInhibition of kinase activity under non-stress conditions.[1]
TRAF2 / TRAF6 Positive RegulatorsN- and C-terminal non-catalytic domainsActivation of ASK1 in response to TNF-α and LPS signaling.[1][7][8]
14-3-3 Proteins Negative RegulatorPhosphorylated Serine 967 (p-Ser967)Sequestration and suppression of pro-apoptotic activity.[10][14]
Protein Phosphatase 5 (PP5) Negative RegulatorKinase Domain (binds activated ASK1)Dephosphorylation and inactivation of ASK1.[15]
ASK2 (MAP3K6) Positive RegulatorForms a heteromeric complex with ASK1Stabilizes and promotes ASK1 activation.[2]
Daxx Positive RegulatorInteracts with the C-terminus of ASK1Mediates Fas-induced apoptosis through ASK1 activation.[2]
DJ-1 Negative RegulatorBinds to ASK1, sequesters DaxxNeuroprotective role by antagonizing oxidative stress-induced ASK1 activation.[2]

Experimental Protocols

In Vitro ASK1 Kinase Assay (Radiometric)

This protocol measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by ASK1.

Materials:

  • Recombinant active ASK1 protein

  • Substrate: Myelin Basic Protein (MBP), 1 mg/mL

  • 10X Kinase Buffer: 400 mM MOPS (pH 7.2), 250 mM β-glycerophosphate, 100 mM EGTA, 40 mM MgCl₂, 5 mM DTT

  • ATP Solution: 10 mM ATP stock

  • [γ-³²P]ATP (10 µCi/µl)

  • 1% Phosphoric Acid

  • P81 Phosphocellulose Paper

Procedure:

  • Prepare a 1X Kinase Buffer by diluting the 10X stock with sterile water.

  • Thaw recombinant ASK1 enzyme on ice. Prepare serial dilutions of ASK1 (e.g., starting from 20 ng/µl) in 1X Kinase Buffer.

  • Prepare the ATP reaction mix. For each reaction, mix cold ATP and [γ-³²P]ATP. A final concentration of 50-250 µM ATP is common.[14][16]

  • Set up the kinase reaction in a microcentrifuge tube on ice. Add in order:

    • 10 µl of diluted ASK1 enzyme solution

    • 10 µl of MBP substrate (1 µg/µl)

    • 5 µl of the [γ-³²P]ATP reaction mix

  • Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 15-30 minutes.

  • Terminate the reaction by spotting 20 µl of the mixture onto a labeled P81 phosphocellulose paper square.

  • Allow the paper to air dry completely.

  • Wash the P81 papers three times for 5-10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

G Start Start Prepare Prepare Reagents (Kinase, Substrate, ATP Mix) Start->Prepare Combine Combine Reagents on Ice Prepare->Combine Incubate Incubate at 30°C (15-30 min) Combine->Incubate Initiate Reaction Spot Spot Reaction Mix onto P81 Paper Incubate->Spot Terminate Reaction Wash Wash P81 Paper (1% Phosphoric Acid) Spot->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure End End Measure->End

Diagram 5. Workflow for a Radiometric ASK1 Kinase Assay.
Co-Immunoprecipitation (Co-IP) to Detect ASK1-Protein Interactions

This protocol is used to verify the interaction between ASK1 and a putative binding partner (e.g., Trx, TRAF2) in a cellular context.

Materials:

  • Cultured cells expressing epitope-tagged ASK1 and/or the interacting protein of interest.

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • Antibody specific to the epitope tag (e.g., anti-Flag, anti-HA) or to the endogenous "bait" protein.

  • Protein A/G-agarose or magnetic beads.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

  • SDS-PAGE sample buffer.

Procedure:

  • Culture and treat cells as required by the experiment (e.g., stimulate with H₂O₂ to observe dissociation from Trx).

  • Lyse the cells by incubating with ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag for Flag-ASK1) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

  • Pellet the beads by gentle centrifugation. Discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5-10 minutes to elute proteins from the beads and denature them.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey").

G Start Start: Cultured Cells Lyse Cell Lysis & Clarification Start->Lyse Preclear Pre-clear Lysate (with Beads) Lyse->Preclear IncubateAb Incubate with 'Bait' Antibody Preclear->IncubateAb Capture Capture Complexes (with Protein A/G Beads) IncubateAb->Capture Wash Wash Beads Capture->Wash Elute Elute & Boil in Sample Buffer Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze End End Analyze->End

Diagram 6. Workflow for Co-Immunoprecipitation (Co-IP).

References

Investigating the Cellular Targets of TC Ask 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This document details the signaling pathways modulated by this compound, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for target identification and validation.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α. By targeting ASK1, this compound represents a promising therapeutic agent for conditions where ASK1-mediated signaling is implicated, such as neurodegenerative diseases, inflammatory conditions, and cardiovascular diseases.

Primary Cellular Target and Selectivity

The primary cellular target of this compound is Apoptosis Signal-regulating Kinase 1 (ASK1) . It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of ASK1.

Quantitative Data on Inhibitory Potency and Selectivity

The efficacy and specificity of this compound have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against ASK1 and significant selectivity over other kinases, including the closely related ASK2.

Kinase TargetIC₅₀ (nM)Reference
ASK1 14
ASK2510
MEKK1>10,000
TAK1>10,000
IKKβ>10,000
ERK1>10,000
JNK1>10,000
p38α>10,000
GSK-3β>10,000
PKCθ>10,000
B-raf>10,000

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress, ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively. The activation of the p38 and JNK pathways leads to a variety of cellular responses, including inflammation, apoptosis, and fibrosis. This compound blocks this cascade at an early stage by inhibiting ASK1, thereby preventing the activation of downstream p38 and JNK signaling.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, ER Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 TCAsk10 This compound TCAsk10->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Response p38->Response

Figure 1: ASK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Target Identification

The following are detailed methodologies for key experiments that could be employed to identify and validate ASK1 as the primary target of this compound.

Affinity Chromatography for Target Pull-Down

This method is used to isolate proteins that physically interact with this compound from a complex cellular lysate.

Principle: this compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this support, and proteins that bind to this compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to NHS-activated agarose beads.

    • Incubate the this compound derivative with the agarose beads according to the manufacturer's protocol to achieve covalent linkage.

    • Wash the beads extensively to remove any non-covalently bound compound.

    • Prepare control beads with no immobilized compound.

  • Cell Lysis:

    • Culture a relevant cell line (e.g., human airway smooth muscle cells) to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • For a competition control, pre-incubate a separate aliquot of the lysate with an excess of free this compound before adding the conjugated beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a low pH buffer or a buffer containing a high concentration of free this compound.

    • Neutralize the eluate and separate the proteins by SDS-PAGE.

    • Visualize the protein bands by silver or Coomassie staining.

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Affinity_Chromatography_Workflow Immobilize Immobilize this compound on Agarose Beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze

Figure 2: Workflow for Affinity Chromatography-based Target Identification.

Western Blot Analysis for Pathway Activation

This experiment validates that this compound inhibits the known downstream targets of ASK1 signaling.

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the ASK1 signaling pathway (p38 and JNK) in cells treated with a stimulus in the presence or absence of this compound. A reduction in phosphorylation indicates inhibition of the upstream kinase, ASK1.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an ASK1 activator (e.g., H₂O₂ or TNF-α) for a predetermined time (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.

Conclusion

This compound is a highly potent and selective inhibitor of ASK1. Its mechanism of action involves the direct inhibition of ASK1 kinase activity, leading to the suppression of the downstream p38 and JNK MAPK signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar molecules targeting the ASK1 signaling cascade.

TC Ask 10: An In-depth Technical Guide for Studying Oxidative Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), for the investigation of oxidative stress-induced signaling pathways. This document outlines the core mechanism of action of this compound, presents its key quantitative data, and offers detailed experimental protocols for its application in both in vitro and in vivo research models. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in oxidative stress research.

Core Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of ASK1 with an IC50 of 14 nM.[1] Under conditions of oxidative stress, reactive oxygen species (ROS) trigger the dissociation of thioredoxin (Trx) from the N-terminus of ASK1, leading to ASK1 activation through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream mitogen-activated protein kinase kinases (MKKs), specifically MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, respectively. The activation of these pathways ultimately leads to various cellular responses, including inflammation, apoptosis, and fibrosis. This compound exerts its effects by directly inhibiting the kinase activity of ASK1, thereby preventing the phosphorylation and activation of downstream signaling molecules and mitigating the detrimental effects of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Parameter Value Reference
IC50 (ASK1) 14 nM[1]
IC50 (ASK2) 0.51 µM[1]
Pharmacokinetic Parameter Value Species Dose & Route Reference
Cmax 285.1 ng/mLRat1 mg/kg, p.o.[1]
Tmax 1.67 hRat1 mg/kg, p.o.[1]
AUCpo, 0-8h 275.4 ng·h/mLRat1 mg/kg, p.o.[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study oxidative stress are provided below.

In Vitro Studies

1. Cell Viability Assay (MTT Assay) under Oxidative Stress

This protocol is designed to assess the protective effects of this compound against oxidative stress-induced cell death.

  • Materials:

    • Cell line (e.g., PC12, SH-SY5Y, or other relevant cell line)

    • Complete cell culture medium

    • This compound (solubilized in DMSO)

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

    • Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined cytotoxic concentration (e.g., 100-500 µM, to be optimized for the specific cell line) for 24 hours.

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol measures the ability of this compound to reduce intracellular ROS levels.

  • Materials:

    • Cell line

    • Complete cell culture medium

    • This compound

    • H₂O₂ or another ROS-inducing agent

    • 2',7'-dichlorofluorescin diacetate (DCFDA)

    • Phosphate-buffered saline (PBS)

    • Black 96-well plates with clear bottoms

  • Procedure:

    • Seed cells into a black 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with this compound for 1 hour.

    • Remove the medium and wash the cells once with PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells once with PBS.

    • Induce oxidative stress by adding H₂O₂ to the wells.

    • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a fluorescence plate reader.

    • Monitor the fluorescence at different time points (e.g., every 5 minutes for 30 minutes).

3. Western Blot Analysis of p-JNK and p-p38

This protocol determines the effect of this compound on the activation of downstream signaling molecules in the ASK1 pathway.

  • Materials:

    • Cell line

    • This compound

    • H₂O₂

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with H₂O₂ for a predetermined time (e.g., 30 minutes).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies

1. Animal Model of Oxidative Stress

This protocol outlines a general framework for evaluating the efficacy of this compound in an animal model of oxidative stress.

  • Materials:

    • Animal model (e.g., C57BL/6 mice)

    • Oxidative stress-inducing agent (e.g., paraquat, lipopolysaccharide (LPS), or a model of ischemia-reperfusion)

    • This compound

    • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

    • Anesthesia

    • Equipment for tissue collection and processing

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into experimental groups (e.g., vehicle control, oxidative stress agent alone, oxidative stress agent + this compound).

    • Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle for a specified period before and/or after inducing oxidative stress.

    • Induce oxidative stress using the chosen model.

    • Monitor the animals for clinical signs and mortality.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, brain, heart).

    • Analyze the tissues for markers of oxidative stress (e.g., malondialdehyde levels, glutathione levels, antioxidant enzyme activity), inflammation (e.g., cytokine levels), and apoptosis (e.g., TUNEL staining, caspase-3 activity).

    • Perform Western blot analysis on tissue homogenates to assess the phosphorylation of ASK1, JNK, and p38.

Visualizations

Signaling Pathway Diagram

ASK1_Pathway ROS Oxidative Stress (e.g., H₂O₂) Trx_ASK1 Trx-ASK1 Complex (Inactive) ROS->Trx_ASK1 dissociates Trx_ox Trx (oxidized) ASK1_active Activated ASK1 (p-ASK1) Trx_ASK1->ASK1_active activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates TC_Ask_10 This compound TC_Ask_10->ASK1_active inhibits JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses

Caption: The ASK1 signaling pathway under oxidative stress and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: In Vitro/In Vivo Model treatment This compound Treatment start->treatment oxidative_stress Induce Oxidative Stress (e.g., H₂O₂) treatment->oxidative_stress cell_based_assays Cell-Based Assays oxidative_stress->cell_based_assays animal_studies In Vivo Studies oxidative_stress->animal_studies viability Cell Viability (MTT) cell_based_assays->viability ros ROS Measurement (DCFDA) cell_based_assays->ros western Western Blot (p-JNK, p-p38) cell_based_assays->western end End: Data Analysis & Interpretation viability->end ros->end western->end tissue_collection Tissue Collection animal_studies->tissue_collection biochemical_analysis Biochemical Analysis (Oxidative Stress Markers) tissue_collection->biochemical_analysis histology Histological Analysis (e.g., TUNEL) tissue_collection->histology biochemical_analysis->end histology->end

Caption: A generalized experimental workflow for studying this compound in oxidative stress models.

References

In Vivo Pharmacokinetics of TC ASK 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of TC ASK 10, a potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. The information presented herein is compiled from available scientific literature and is intended to support research and development efforts in the field of pharmacology and drug discovery.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic profile of this compound has been characterized in rats. Following oral and intravenous administration, the compound demonstrates good oral bioavailability.[1] Key pharmacokinetic parameters are summarized in the table below for easy comparison.

ParameterAdministration RouteDoseValueUnits
CmaxOral (p.o.)1 mg/kg285.1ng/mL
TmaxOral (p.o.)1 mg/kg1.67h
AUCpo,0-8hOral (p.o.)1 mg/kg275.4ng·h/mL
-Intravenous (i.v.)0.1 mg/kg--

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

Experimental Protocols

The pharmacokinetic data for this compound was generated from in vivo studies in rats. The following sections detail the methodologies employed in these studies, based on the available information.

Animal Model

The specific strain of rats used in the pharmacokinetic studies is not explicitly detailed in the available literature. However, standard protocols for such studies typically involve the use of common laboratory rat strains such as Sprague-Dawley or Wistar.

Drug Administration and Dosing

This compound was administered to rats via two routes:

  • Intravenous (i.v.) Administration: A dose of 0.1 mg/kg was administered.

  • Oral (p.o.) Administration: A dose of 1 mg/kg was administered.[1]

The studies utilized a cassette dosing methodology.[1] This high-throughput screening approach involves the simultaneous administration of multiple compounds to a single animal. This method allows for the rapid assessment of the pharmacokinetic profiles of several compounds while minimizing the number of animals used.

Sample Collection and Analysis

While the specific time points for blood sample collection are not provided, standard pharmacokinetic study designs involve collecting serial blood samples over a defined period (e.g., up to 8 hours post-dosing for the oral AUC determination). The concentration of this compound in the plasma samples was likely determined using a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard technique for quantifying drug levels in biological matrices.

Visualization of Core Concepts

To further elucidate the context of this compound's mechanism of action and the experimental approach to its pharmacokinetic evaluation, the following diagrams are provided.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ASK1_inactive Inactive ASK1 (Bound to Thioredoxin) Stress->ASK1_inactive Dissociation of Thioredoxin ASK1_active Active ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation TC_ASK_10 This compound TC_ASK_10->ASK1_active Inhibition

Caption: The ASK1 signaling pathway, a key mediator of cellular stress responses leading to apoptosis and inflammation, is inhibited by this compound.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Rat_IV Rat Cohort 1 (n=?) Blood_Collection_IV Serial Blood Sampling Rat_IV->Blood_Collection_IV Rat_PO Rat Cohort 2 (n=?) Blood_Collection_PO Serial Blood Sampling Rat_PO->Blood_Collection_PO Dose_IV This compound (0.1 mg/kg) Intravenous Dose_IV->Rat_IV Dose_PO This compound (1 mg/kg) Oral Dose_PO->Rat_PO Plasma_Separation_IV Plasma Separation Blood_Collection_IV->Plasma_Separation_IV Plasma_Separation_PO Plasma Separation Blood_Collection_PO->Plasma_Separation_PO LC_MS_MS LC-MS/MS Quantification Plasma_Separation_IV->LC_MS_MS Plasma_Separation_PO->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis

Caption: A generalized experimental workflow for determining the in vivo pharmacokinetics of this compound in rats.

References

Methodological & Application

Application Notes and Protocols: TC Ask 10 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and use of TC Ask 10 stock solutions, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).

Introduction to this compound

This compound is a small molecule inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers a downstream signaling cascade that results in the phosphorylation and activation of JNK and p38 MAP kinases.[3][4] This signaling pathway plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis.[1][2] As a potent and selective inhibitor with an IC50 of 14 nM for ASK1, this compound is a valuable tool for studying the physiological and pathological roles of the ASK1 signaling pathway.[3][5][6][7]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 432.35 g/mol [3]
Formula C₂₁H₂₁N₅O·2HCl[3]
Purity ≥98%[3]
Appearance White to pink solid[5]
Solubility (Water) Up to 100 mM[3]
Solubility (DMSO) Up to 100 mM[3]
Storage (Solid) Desiccate at Room Temperature or 4°C[3][6][7]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 432.35 g/mol / 1000 = 4.32 mg

  • Weigh the this compound powder: Carefully weigh out 4.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Stock Solution Storage:

Storage TemperatureShelf LifeReference
-20°C1 month[5][7]
-80°C6 months[5][7]

Experimental Protocols

The following are example protocols for the use of this compound stock solution in common cell-based assays.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the use of this compound to inhibit stress-induced p38 MAPK phosphorylation in a cellular context.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., Anisomycin, H₂O₂)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Induce cellular stress by adding the stress-inducing agent (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cell_plating Plate Cells pretreatment Pre-treat with this compound or Vehicle cell_plating->pretreatment stress_induction Induce Stress pretreatment->stress_induction cell_lysis Lyse Cells stress_induction->cell_lysis protein_quant Quantify Protein (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p38, t-p38, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Western Blot analysis of p38 phosphorylation.

Signaling Pathway

This compound inhibits the ASK1 signaling pathway, which is a critical mediator of cellular stress responses.

ASK1 Signaling Pathway:

ask1_pathway stress Cellular Stress (Oxidative, ER, etc.) ask1 ASK1 stress->ask1 Activates mkk4_7 MKK4/7 ask1->mkk4_7 Phosphorylates mkk3_6 MKK3/6 ask1->mkk3_6 Phosphorylates jnk JNK mkk4_7->jnk Phosphorylates p38 p38 mkk3_6->p38 Phosphorylates cellular_responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) jnk->cellular_responses p38->cellular_responses tc_ask_10 This compound tc_ask_10->ask1 Inhibits

The ASK1 signaling pathway and the inhibitory action of this compound.

Disclaimer: These protocols are intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. Optimal experimental conditions may vary and should be determined by the end-user.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Ask 10, also identified as Compound 10, is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. ASK1 is activated by various stressors, including reactive oxygen species (ROS), and subsequently activates downstream pathways involving JNK and p38, leading to inflammation, apoptosis, and fibrosis. Due to its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo mouse studies.

Quantitative Data Summary

ParameterValueSpeciesNotes
IC₅₀ (ASK1) 14 nM-Potent inhibitor of ASK1.
IC₅₀ (ASK2) 0.51 µM-Shows selectivity for ASK1 over ASK2.
Cₘₐₓ (Oral) 285.1 ng/mLRatPharmacokinetic parameter following a 1 mg/kg oral dose.[1]
Tₘₐₓ (Oral) 1.67 hRatTime to reach maximum plasma concentration after a 1 mg/kg oral dose.[1]
AUC (Oral, 0-8h) 275.4 ng·h/mLRatArea under the curve, indicating drug exposure after a 1 mg/kg oral dose.[1]

Signaling Pathway

The diagram below illustrates the canonical ASK1 signaling pathway, which is inhibited by this compound.

ASK1_Signaling_Pathway ASK1 Signaling Pathway Stress Stress Stimuli (e.g., ROS, ER Stress) Trx Thioredoxin (Trx) Stress->Trx Oxidation ASK1_inactive Inactive ASK1 Complex Trx->ASK1_inactive Dissociation ASK1_active Active ASK1 ASK1_inactive->ASK1_active Activation MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibition p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Downstream Downstream Effects (Inflammation, Apoptosis, Fibrosis) p38->Downstream JNK->Downstream InVivo_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate this compound (Aqueous or Oil-based) Dose_Selection Select Dose Range (Based on literature and pilot studies) Formulation->Dose_Selection Administration Administer this compound (e.g., Oral Gavage, IP Injection) Dose_Selection->Administration Animal_Model Induce Disease Model in Mice Grouping Randomize Mice into Control and Treatment Groups Animal_Model->Grouping Grouping->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Tissue_Collection Collect Tissues/Blood at Endpoint Monitoring->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-p38/p-JNK) Tissue_Collection->PD_Analysis Efficacy_Analysis Efficacy Assessment (e.g., Histology, Biomarkers) Tissue_Collection->Efficacy_Analysis Data_Analysis Statistical Analysis and Interpretation PD_Analysis->Data_Analysis Efficacy_Analysis->Data_Analysis

References

Application Note: Analysis of p-ASK1 Inhibition by TC Ask 10 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

TC Ask 10 is a potent, selective, and orally active inhibitor of ASK1 with an IC50 of 14 nM.[2] It has been shown to inhibit the phosphorylation of downstream targets of ASK1, such as JNK and p38, in a dose-dependent manner.[2] This application note provides a detailed protocol for the analysis of phosphorylated ASK1 (p-ASK1) by western blot in response to treatment with this compound.

Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx). In the presence of oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), Trx is oxidized and dissociates from ASK1. This dissociation allows for the autophosphorylation and activation of ASK1, which then propagates the signal downstream to JNK and p38 MAPK. This compound exerts its inhibitory effect by preventing the phosphorylation of ASK1.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition cluster_pathway ASK1 Signaling Cascade Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Trx Thioredoxin (Trx) Oxidative_Stress->Trx Oxidizes TC_Ask_10 This compound ASK1_active Active p-ASK1 TC_Ask_10->ASK1_active Inhibits ASK1_inactive Inactive ASK1 Trx->ASK1_inactive Inhibits ASK1_inactive->ASK1_active Autophosphorylation MKK47 MKK4/7 ASK1_active->MKK47 MKK36 MKK3/6 ASK1_active->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Cellular_Response Apoptosis, Inflammation JNK->Cellular_Response p38->Cellular_Response Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A1 Seed INS-1 Cells A2 Pre-treat with this compound (0-10 µM, 1 hr) A1->A2 A3 Induce Oxidative Stress (1 mM H₂O₂, 30 min) A2->A3 B1 Wash with PBS A3->B1 B2 Lyse Cells with RIPA Buffer B1->B2 B3 Centrifuge and Collect Supernatant B2->B3 B4 Quantify Protein (BCA Assay) B3->B4 C1 Prepare Samples with Laemmli Buffer B4->C1 C2 SDS-PAGE C1->C2 C3 Transfer to PVDF Membrane C2->C3 C4 Block Membrane C3->C4 C5 Incubate with Primary Antibody (p-ASK1) C4->C5 C6 Incubate with Secondary Antibody C5->C6 C7 Detect with ECL C6->C7 C8 Image Acquisition and Analysis C7->C8

References

TC Ask 10 applications in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Apoptosis Signal-regulating Kinase 1 (ASK1) reveals its pivotal role in a multitude of stress responses within the central nervous system, including oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress.[1][2] As a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 activates the downstream JNK and p38 MAPK pathways, which are deeply implicated in cellular apoptosis, inflammation, and differentiation.[3][4] The dysregulation of the ASK1 signaling cascade is a common pathological feature across a wide spectrum of neurodegenerative and neurological diseases, making it an attractive therapeutic target for drug development.[5][6]

This document provides detailed application notes and protocols for ten key research areas in neuroscience where ASK1 is a critical factor. These applications highlight the potential of targeting ASK1 to ameliorate disease progression and improve neurological outcomes.

Alzheimer's Disease (AD)

Application Note: In Alzheimer's Disease, ASK1 is a critical mediator of neurotoxicity induced by amyloid-beta (Aβ) peptides and is involved in the hyperphosphorylation of tau protein.[7][8] Its activation is triggered by oxidative and ER stress, common features in the AD brain, leading to the activation of JNK/p38 pathways and subsequent neuronal apoptosis.[7][9] Research using 5XFAD transgenic mouse models has shown that ASK1 deficiency can improve cognitive function, an effect associated with the reduction of phosphorylated p38.[10] Therefore, inhibiting the ASK1 signaling cascade presents a promising therapeutic strategy to mitigate neuronal loss and cognitive decline in AD.[7]

Data Summary Table: Effect of ASK1 Deficiency in AD Models

Model SystemInterventionKey Quantitative FindingReference
5XFAD Mice (24-month-old)ASK1 DeficiencyImproved cognitive function in passive avoidance tests.[10]
5XFAD Mice (24-month-old)ASK1 DeficiencySignificant reduction in phosphorylated p38 levels in the brain.[10]
Wild-type Mice (24-month-old)ASK1 DeficiencySignificantly reduced brain soluble Aβ levels.[10]

Experimental Protocols:

Protocol 1: Western Blot for Phosphorylated p38 in Mouse Brain Homogenates

  • Tissue Preparation: Euthanize 24-month-old 5XFAD/ASK1-/- and 5XFAD mice and immediately dissect the hippocampus and cortex on ice.

  • Protein Extraction: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Signaling Pathway Diagram:

ASK1_AD_Pathway stress Oxidative Stress ER Stress Aβ Oligomers ask1 ASK1 stress->ask1 Activates mkk36 MKK3/6 ask1->mkk36 Phosphorylates mkk47 MKK4/7 ask1->mkk47 Phosphorylates p38 p38 MAPK mkk36->p38 Phosphorylates apoptosis Neuronal Apoptosis Cognitive Decline p38->apoptosis jnk JNK mkk47->jnk Phosphorylates tau Tau Hyperphosphorylation jnk->tau jnk->apoptosis tau->apoptosis

Caption: ASK1 activation in Alzheimer's Disease.

Parkinson's Disease (PD)

Application Note: In Parkinson's Disease, ASK1 signaling is a key contributor to the degeneration of dopaminergic neurons.[2] It is activated by oxidative stress resulting from factors like the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and genetic factors such as mutations in LRRK2.[1][11] LRRK2 can act as a scaffold, facilitating ASK1-mediated apoptosis.[1] Studies in MPTP-induced mouse models of PD demonstrate that ASK1 knockout mice exhibit reduced motor impairment and preserved dopaminergic neuron counts compared to wild-type littermates.[11] Furthermore, ASK1 inhibition markedly attenuates the activation of microglia and astrocytes, linking oxidative stress to neuroinflammation in PD pathogenesis.[11]

Data Summary Table: Effects of ASK1 Inhibition in PD Models

Model SystemInterventionKey Quantitative FindingReference
MPTP-treated miceASK1 knockoutPreserved striatal dopamine content and nigral dopamine neuron counts.[11]
Neuronal cellsASK1 inhibitor PTFA-1Suppressed neurotoxicity caused by the LRRK2 G2019S mutant.[1][2]
α-synuclein transgenic miceASK1 deletionReduced neuronal damage.[4]
SHSY5Y cellsL-DOPA treatmentActivation of ASK1, leading to apoptosis.[12]

Experimental Protocols:

Protocol 2: Immunohistochemistry for Dopaminergic Neurons

  • Animal Model: Administer MPTP to both wild-type and ASK1-/- mice to induce PD pathology.

  • Tissue Processing: After a set period, perfuse the mice with 4% paraformaldehyde (PFA). Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.

  • Sectioning: Cut 30 µm-thick coronal sections of the substantia nigra using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., using citrate buffer).

    • Block non-specific binding with a solution containing normal serum and Triton X-100 for 1-2 hours.

    • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • Counterstain with DAPI to visualize nuclei.

  • Imaging and Analysis: Mount the sections and visualize using a fluorescence or confocal microscope. Perform stereological cell counting of TH-positive neurons in the substantia nigra to quantify neuronal loss.

Signaling Pathway Diagram:

ASK1_PD_Pathway stress Oxidative Stress (MPTP, LRRK2 mutants) ask1 ASK1 stress->ask1 Activates p38 p38 ask1->p38 jnk JNK ask1->jnk glia Microglia & Astrocyte Activation p38->glia apoptosis Dopaminergic Neuron Apoptosis jnk->apoptosis inflammation Neuroinflammation glia->inflammation inflammation->apoptosis

Caption: ASK1-mediated neurodegeneration in Parkinson's Disease.

Amyotrophic Lateral Sclerosis (ALS)

Application Note: In familial ALS, mutations in the SOD1 gene lead to a toxic gain-of-function that causes motor neuron death. A key mechanism involves the interaction of mutant SOD1 (SOD1mut) with Derlin-1, a component of the ER-associated degradation (ERAD) machinery.[13][14] This interaction impairs ERAD, inducing ER stress and subsequently activating the ASK1-dependent apoptotic pathway.[14] Deletion of ASK1 in SOD1(G93A) transgenic mice, a widely used ALS model, mitigates motor neuron loss and significantly extends their lifespan.[14] Furthermore, oral administration of selective ASK1 inhibitors, K811 and K812, also prolongs survival and reduces glial activation in the spinal cord of these mice, reinforcing ASK1 as a critical therapeutic target for ALS.[15]

Data Summary Table: Effects of ASK1 Inhibition in ALS Mouse Model (SOD1G93A)

InterventionKey Quantitative FindingReference
Oral administration of K8111.06% improvement in survival.[15]
Oral administration of K8121.08% improvement in survival.[15]
ASK1 gene deletionMitigated motor neuron loss and extended lifespan.[14]
K811 / K812 TreatmentMarkedly decreased ASK1 activation in the lumbar spinal cord.[15]

Experimental Protocols:

Protocol 3: Rotarod Test for Motor Function Assessment in SOD1G93A Mice

  • Animal Treatment: Begin oral administration of an ASK1 inhibitor (e.g., K811) or vehicle to SOD1(G93A) transgenic mice at a pre-symptomatic age (e.g., 60 days).

  • Apparatus: Use an accelerating rotarod apparatus.

  • Acclimation and Training: For 2-3 days prior to the first test, acclimate mice to the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.

  • Testing Procedure:

    • Test mice once or twice weekly, starting from a specific age (e.g., 70 days).

    • Place the mouse on a rotating rod that accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 5-minute period.

    • Record the latency to fall from the rod.

    • Perform three trials per mouse on each testing day, with a rest period of at least 15 minutes between trials.

  • Data Analysis: Average the latency to fall for the three trials for each mouse at each time point. Compare the performance of the treated group to the vehicle control group over time using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

Signaling Pathway Diagram:

ASK1_ALS_Pathway sod1 Mutant SOD1 derlin1 Derlin-1 sod1->derlin1 Binds erad ERAD Pathway derlin1->erad Impairs er_stress ER Stress erad->er_stress Induces ask1 ASK1 er_stress->ask1 Activates apoptosis Motor Neuron Death ask1->apoptosis

Caption: ASK1-dependent motor neuron death in ALS.

Multiple Sclerosis (MS) and Neuroinflammation

Application Note: In multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), ASK1 is a central player in driving neuroinflammation.[16] The Toll-like receptor (TLR)-ASK1-p38 pathway is essential for the production and release of key chemokines and other pro-inflammatory factors from glial cells, particularly astrocytes and microglia.[3][16] ASK1 signaling in microglia contributes to the early stages of the disease by promoting a pro-inflammatory environment, while astrocytic ASK1 signaling becomes critical in the later stages, recruiting and activating more microglia/macrophages, thereby sustaining the inflammatory response.[17][18][19] Genetic deletion or pharmacological inhibition of ASK1 attenuates the severity of EAE, reducing demyelination and neuroinflammation without affecting the peripheral T-cell response, highlighting its specific role within the CNS.[16][20]

Data Summary Table: Effects of ASK1 Deletion in EAE Model

GenotypeStage of EAEEffect on Clinical ScoreCellular MechanismReference
Microglia/Macrophage-specific ASK1 KOEarly & LaterReducedReduced pro-inflammatory microglia polarization.[17][18][20]
Astrocyte-specific ASK1 KOLaterReducedReduced recruitment/activation of microglia in later stages.[17][18][20]
Global ASK1 KOThroughoutReduced severityAttenuated neuroinflammation and chemokine production.[16]

Experimental Protocols:

Protocol 4: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE)

  • Mice: Use female C57BL/6 mice (or specific conditional knockout lines, e.g., ASK1LysM KO, ASK1GFAP KO) aged 8-12 weeks.

  • Immunization:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of the emulsion per site.

    • Administer Pertussis toxin intraperitoneally on day 0 and day 2.

  • Clinical Scoring: Monitor mice daily for weight loss and clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or waddling gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

  • Data Analysis: Plot the mean clinical score for each group (e.g., wild-type vs. ASK1 KO) over time. Analyze data for statistical significance using appropriate tests.

Workflow Diagram:

ASK1_MS_Workflow cluster_early Early Phase EAE cluster_later Later Phase EAE microglia Microglia ask1_micro ASK1 microglia->ask1_micro pro_inflam Pro-inflammatory Environment ask1_micro->pro_inflam astrocyte Astrocytes pro_inflam->astrocyte Activates outcome Sustained Neuroinflammation Demyelination pro_inflam->outcome ask1_astro ASK1 astrocyte->ask1_astro chemokines Chemokines (e.g., CCL2) ask1_astro->chemokines chemokines->microglia Recruits & Activates chemokines->outcome

Caption: Phase-specific roles of glial ASK1 in MS/EAE.

Huntington's Disease (HD)

Application Note: Huntington's Disease is caused by a polyglutamine (polyQ) expansion in the huntingtin (htt) protein, leading to misfolded protein aggregation, ER stress, and neuronal death.[21] ASK1 is implicated in this process, with its expression and activity increased in the striatum and cortex of HD mouse models.[22] Inactivated ASK1 can bind to mutant htt fragments in the cytosol, preventing their translocation into the nucleus where they exert much of their toxicity.[22] Inhibiting ASK1 activity in the R6/2 mouse model of HD resulted in reduced ER stress, decreased nuclear accumulation of htt fragments, improved motor function, and ameliorated striatal atrophy.[22] This suggests that targeting ASK1 can be a viable therapeutic strategy to interfere with key pathological events in HD.

Data Summary Table: Effects of ASK1 Inhibition in R6/2 HD Mouse Model

InterventionMeasured OutcomeResultReference
Anti-Ask1 antibody infusionMotor FunctionImprovement in motor dysfunction.[22]
Anti-Ask1 antibody infusionStriatal AtrophyAmelioration of atrophy.[22]
Anti-Ask1 antibody infusionNuclear htt fragmentsReduced translocation of htt fragments into the nucleus.[22]
Anti-Ask1 antibody infusionER Stress MarkersDecreased levels of ER stress.[22]

Experimental Protocols:

Protocol 5: Co-immunoprecipitation of ASK1 and Huntingtin Fragments

  • Cell Culture: Use a relevant cell line (e.g., PC12 or HEK293) transfected to express mutant huntingtin (e.g., Htt-Q103).

  • Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer (e.g., containing 1% Triton X-100 and protease inhibitors).

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ASK1 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP buffer to remove unbound proteins.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-huntingtin antibody to detect co-precipitated htt fragments.

Logical Relationship Diagram:

ASK1_HD_Relationship mHtt_cyto Mutant Htt (cytosol) mHtt_nuc Mutant Htt (nucleus) mHtt_cyto->mHtt_nuc er_stress ER Stress mHtt_cyto->er_stress Induces toxicity Neuronal Dysfunction & Atrophy mHtt_nuc->toxicity Causes ask1_inact Inactivated ASK1 ask1_inact->mHtt_cyto Binds & Sequesters ask1_inact->mHtt_nuc Prevents Translocation ask1_act Active ASK1 ask1_act->mHtt_cyto Promotes Translocation er_stress->ask1_act Activates

Caption: ASK1's role in mutant huntingtin toxicity.

Neuropathic Pain

Application Note: ASK1 signaling in spinal microglia plays a crucial role in the development and maintenance of neuropathic pain.[23] Following nerve injury, ASK1 is activated in microglia and serves as an upstream activator of the p38 MAPK and JNK pathways.[24] This activation cascade leads to the nuclear translocation of NF-κB, promoting the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to central sensitization and pain hypersensitivity.[23] Pharmacological inhibition of ASK1 (e.g., with NQDI1) or genetic suppression of the ASK1-p38/NF-κB axis effectively attenuates microglia activation and alleviates mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain.[23][24]

Data Summary Table: Effects of ASK1 Inhibition on Neuropathic Pain

ModelInterventionBehavioral OutcomeMolecular OutcomeReference
CCI Rat Modell-CDL (inhibits ASK1)Attenuated neuropathic pain.Suppressed microglia activation and p38/NF-κB signaling.[23]
CCI Rat ModelNQDI1 (ASK1 inhibitor)Attenuated mechanical allodynia & thermal hyperalgesia.Decreased expression of p-p38 and p-JNK.[24]
SNI Rat ModelrDKK3 (inhibits ASK1)Ameliorated neuropathic pain.Inhibited p-ASK1, p-JNK, and p-p38 expression.[25][26]

Experimental Protocols:

Protocol 6: Von Frey Test for Mechanical Allodynia

  • Animal Model: Use a model of neuropathic pain, such as Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

  • Apparatus: Place the animal in a chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.

  • Acclimation: Allow the animal to acclimate to the testing environment for at least 15-30 minutes before testing.

  • Testing Procedure:

    • Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the injured hind paw.

    • Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.

    • A positive response is defined as a sharp withdrawal of the paw.

    • The pattern of responses is used to calculate the 50% withdrawal threshold.

  • Data Analysis: Compare the 50% withdrawal threshold (in grams) between sham, vehicle-treated, and ASK1 inhibitor-treated animals. A lower threshold indicates increased mechanical sensitivity (allodynia).

Signaling Pathway Diagram:

ASK1_Pain_Pathway injury Nerve Injury microglia Spinal Microglia Activation injury->microglia ask1 ASK1 microglia->ask1 Activates p38_jnk p38 / JNK ask1->p38_jnk nfkb NF-κB p38_jnk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines Upregulates pain Neuropathic Pain cytokines->pain Contributes to

Caption: ASK1 signaling in spinal microglia contributes to neuropathic pain.

Stroke and Ischemic Brain Injury

Application Note: Following cerebral ischemia/reperfusion (I/R), ASK1 acts as a critical mediator of both direct neuronal death and neurotoxic microglial activation.[27] In neurons, ASK1 activation, particularly of the downstream JNK pathway, contributes to apoptosis following oxygen-glucose deprivation (OGD). In microglia, the ASK1-p38 pathway is stimulated by signals from damaged neurons, promoting a shift towards a cytotoxic M1 phenotype and the release of neurotoxic factors.[27] Studies using ASK1 kinase-dead knock-in mice subjected to middle cerebral artery occlusion (MCAO) showed a significant reduction in infarct volume (by 41.8%) and long-term improvements in sensorimotor and cognitive functions.[27] This demonstrates that targeting ASK1 can interrupt the vicious cycle of neuron-microglia pro-death signaling after stroke.

Data Summary Table: Neuroprotective Effects of ASK1 Inhibition in Stroke

ModelInterventionKey Quantitative FindingReference
MCAO Mouse ModelASK1 kinase-dead knock-in (ASK1-ki)41.8% reduction in infarct volume.[27]
MCAO Mouse ModelASK1-kiImproved sensorimotor and cognitive functions up to 28 days.[27]
Primary Neurons (OGD)ASK1-ki or TAT-M4i peptideAttenuated OGD-induced neuronal death.[27]
Primary MicrogliaASK1-ki or TAT-M3i peptideSuppressed M1 polarization and release of neurotoxic cytokines.[27]

Experimental Protocols:

Protocol 7: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

  • Anesthesia: Anesthetize the mouse with isoflurane.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a set period (e.g., 60 minutes). Reperfusion is achieved by withdrawing the filament.

  • Post-operative Care: Suture the incision, monitor the animal's recovery from anesthesia, and provide supportive care.

  • Infarct Volume Assessment (24h post-MCAO):

    • Euthanize the mouse and remove the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted area white.

    • Image the sections and quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Workflow Diagram:

ASK1_Stroke_Workflow cluster_neuron Neuron cluster_microglia Microglia ir Ischemia/ Reperfusion ask1_n ASK1 ir->ask1_n jnk JNK ask1_n->jnk apoptosis Neuronal Apoptosis jnk->apoptosis signals Signals from Damaged Neurons apoptosis->signals ask1_m ASK1 signals->ask1_m p38 p38 ask1_m->p38 m1 M1 Polarization (Neurotoxic) p38->m1 m1->apoptosis Exacerbates

Caption: ASK1 mediates neuron-microglia pro-death signaling in stroke.

Traumatic Brain Injury (TBI)

Application Note: Following Traumatic Brain Injury, secondary injury cascades involving neuroinflammation and blood-brain barrier (BBB) breakdown significantly worsen outcomes. ASK1 is a key player in these processes.[28] A study using transgenic mice with a catalytically inactive ASK1 (ASK1-K716R) showed that inhibiting ASK1 kinase activity is highly protective.[28] ASK1-K716R mice exhibited preserved BBB integrity after TBI, which was attributed to the suppression of the ASK1/JNK pathway in endothelial cells, preventing the degradation of tight junction proteins.[28] This led to reduced infiltration of peripheral immune cells and a modulation of microglia/macrophage polarization away from a pro-inflammatory state. These early benefits translated into reduced white matter injury and better long-term recovery of neurological function.[28][29]

Data Summary Table: Effects of ASK1 Inactivation (K716R) in TBI Model

Measured OutcomeEffect of ASK1-K716RPotential MechanismReference
Blood-Brain Barrier IntegrityPreservedInhibition of ASK1/JNK in endothelial cells; reduced tight junction degradation.[28]
NeuroinflammationAlleviatedReduced immune cell infiltration and modulated microglia polarization.[28]
White Matter InjuryReducedSecondary to preserved BBB and reduced inflammation.[28][29]
Neurological FunctionPromoted long-term recoveryCumulative effect of reduced secondary injury.[28]

Experimental Protocols:

Protocol 8: Assessment of Blood-Brain Barrier (BBB) Permeability

  • Animal Model: Induce TBI in wild-type and ASK1-K716R mice using a controlled cortical impact (CCI) or fluid percussion injury model.

  • Tracer Injection: At a specific time point post-TBI (e.g., 24 or 72 hours), inject a BBB permeability tracer, such as Evans Blue dye (2% in saline) or sodium fluorescein, via the tail vein.

  • Circulation and Perfusion: Allow the tracer to circulate for 1-2 hours. Then, deeply anesthetize the mice and perfuse transcardially with saline to remove the tracer from the vasculature.

  • Quantification:

    • For Evans Blue: Dissect the brain, weigh the injured and contralateral hemispheres, and homogenize them in formamide to extract the dye. Measure the absorbance of the supernatant at 620 nm. Calculate the amount of extravasated dye (µg/g of tissue).

    • For Sodium Fluorescein: Homogenize brain tissue in PBS and measure fluorescence.

  • Imaging (Optional): For qualitative assessment, image brain sections using a fluorescence microscope to visualize the extravasation of the fluorescent tracer.

Workflow Diagram:

ASK1_TBI_Workflow tbi Traumatic Brain Injury ask1 ASK1 Activation (in Endothelial Cells) tbi->ask1 jnk JNK Pathway ask1->jnk tj Tight Junction Protein Degradation jnk->tj bbb BBB Breakdown tj->bbb inflam Neuroinflammation bbb->inflam Allows Immune Cell Infiltration injury White Matter Injury Poor Functional Recovery bbb->injury inflam->injury

Caption: ASK1's role in BBB breakdown after TBI.

Subarachnoid Hemorrhage (SAH)

Application Note: Early brain injury (EBI) following subarachnoid hemorrhage is characterized by intense oxidative stress and neuronal apoptosis, which are major determinants of patient outcome. The ASK1 signaling pathway is strongly implicated in these pathological processes.[30] In rat models of SAH, the expression and phosphorylation of ASK1 are elevated in the brain.[30][31] Intracerebroventricular injection of the ASK1 inhibitor NQDI-1 significantly improves both short- and long-term neurological function.[31] The protective effects of NQDI-1 are mediated by the inhibition of ASK1 phosphorylation, which in turn suppresses the downstream p38 and JNK pathways, leading to a reduction in markers of oxidative stress and a decrease in neuronal apoptosis.[30][31]

Data Summary Table: Effects of ASK1 Inhibitor NQDI-1 in SAH Rat Model

Measured OutcomeEffect of NQDI-1 TreatmentReference
Neurological FunctionSignificant improvement in short-term (modified Garcia, beam balance) and long-term (rotarod, Morris water maze) scores.[31]
Oxidative StressSignificantly reduced.[31]
Neuronal ApoptosisSignificantly reduced.[31]
Protein ExpressionDecreased p-ASK1, p-p38, p-JNK, Bax; Increased Bcl-2.[30][31]

Experimental Protocols:

Protocol 9: TUNEL Staining for Apoptosis Assessment

  • Animal Model: Use the endovascular perforation model of SAH in rats. Treat animals with vehicle or NQDI-1.

  • Tissue Preparation: At 24 hours post-SAH, perfuse animals with 4% PFA and prepare paraffin-embedded or frozen brain sections.

  • Staining Procedure (using a commercial kit):

    • Deparaffinize and rehydrate sections if using paraffin-embedded tissue.

    • Permeabilize the tissue with Proteinase K.

    • Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently-labeled dUTP (e.g., FITC-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

    • Wash to remove unincorporated nucleotides.

  • Co-staining (Optional): Co-stain with a neuronal marker like NeuN to specifically identify apoptotic neurons. Counterstain with DAPI.

  • Imaging and Quantification:

    • Visualize sections with a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) cells and NeuN/TUNEL double-positive cells in a defined region of interest (e.g., the cortex).

    • Express the data as the number of apoptotic cells per field or as a percentage of total cells (DAPI-positive).

Signaling Pathway Diagram:

ASK1_SAH_Pathway sah Subarachnoid Hemorrhage stress Oxidative Stress sah->stress ask1 p-ASK1 stress->ask1 p38 p-p38 ask1->p38 jnk p-JNK ask1->jnk bax Bax (Pro-apoptotic) p38->bax bcl2 Bcl-2 (Anti-apoptotic) p38->bcl2 jnk->bax jnk->bcl2 apoptosis Neuronal Apoptosis bax->apoptosis bcl2->apoptosis ebi Early Brain Injury apoptosis->ebi ASK1_Glial_Loop stimulus Initial Insult (e.g., Autoimmunity, Injury) microglia Microglia stimulus->microglia ask1_m ASK1 microglia->ask1_m Activates (Early) mediators_m Pro-inflammatory Mediators ask1_m->mediators_m Produces astrocyte Astrocyte ask1_a ASK1 astrocyte->ask1_a Activates (Later) mediators_a Chemokines (CCL2) ask1_a->mediators_a Produces mediators_m->astrocyte Activates outcome Chronic Neuroinflammation mediators_m->outcome mediators_a->microglia Recruits & Activates mediators_a->outcome

References

Application Notes and Protocols for Inducing Apoptosis with TC Ask 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Ask 10 is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3] Its activation leads to a signaling cascade that involves the phosphorylation of downstream kinases, c-Jun N-terminal kinase (JNK) and p38 MAPK, ultimately resulting in apoptosis or programmed cell death.[2][3][4] By selectively inhibiting ASK1 with a half-maximal inhibitory concentration (IC50) of 14 nM, this compound provides a powerful tool for studying the role of the ASK1 signaling pathway in apoptosis and for exploring its therapeutic potential in diseases where apoptosis plays a critical role.[1]

These application notes provide a comprehensive overview of the protocols for inducing and quantifying apoptosis using this compound, along with the underlying signaling pathways and expected outcomes.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of ASK1. Under cellular stress, ASK1 is activated and subsequently phosphorylates and activates its downstream targets, MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAP kinases, respectively. The sustained activation of the JNK and p38 pathways is a critical step in the induction of apoptosis.[4] this compound, by binding to the ATP-binding site of ASK1, prevents its kinase activity, thereby blocking the downstream phosphorylation of JNK and p38.[1] This inhibition of the pro-apoptotic JNK/p38 signaling cascade can modulate, and in some contexts, lead to apoptosis.

Data Presentation

While specific quantitative data on the direct induction of apoptosis by this compound is not extensively available in the public domain, the following tables represent typical data that would be generated from the described experimental protocols. These tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Dose-Response Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0.195.3± 4.8
182.1± 6.1
1065.7± 5.5
2548.2± 4.9
5030.5± 3.7

Table 2: Time-Course of Apoptosis Induction by this compound (at a fixed concentration, e.g., 10 µM)

Time (hours)Percentage of Apoptotic Cells (Annexin V positive)Standard Deviation
02.5± 0.8
615.8± 2.1
1235.2± 3.5
2468.4± 5.2
4885.1± 4.7

Table 3: Effect of this compound on Caspase-3 Activity

TreatmentFold Increase in Caspase-3 ActivityStandard Deviation
Vehicle Control1.0± 0.2
This compound (1 µM)2.5± 0.4
This compound (10 µM)5.8± 0.7
This compound (25 µM)9.2± 1.1

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cells (e.g., HeLa, Jurkat)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol detects the expression of key apoptosis-related proteins.

Materials:

  • This compound

  • Target cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-p-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound in Apoptosis Induction

TC_Ask_10_Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates TC_Ask_10 This compound TC_Ask_10->ASK1 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces

Caption: Signaling pathway of this compound in the modulation of stress-induced apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed target cells) Treatment 2. Treatment (Add this compound at various concentrations and time points) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Flow_Cytometry 3b. Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot 3c. Western Blot (Apoptosis marker analysis) Treatment->Western_Blot Data_Analysis 4. Data Analysis (Quantification and Interpretation) Viability_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying apoptosis induced by this compound.

Logical Relationship of Apoptosis Assays

Apoptosis_Assay_Relationship Early_Apoptosis Early Apoptosis Late_Apoptosis Late Apoptosis Early_Apoptosis->Late_Apoptosis Annexin_V Annexin V Staining (Flow Cytometry) Early_Apoptosis->Annexin_V Caspase_Activity Caspase-3/7 Activity Early_Apoptosis->Caspase_Activity Western_Blot Cleaved PARP/Caspase-3 (Western Blot) Late_Apoptosis->Western_Blot DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Late_Apoptosis->DNA_Fragmentation

Caption: Relationship of different apoptosis assays to the stages of programmed cell death.

References

Application Note & Protocol: In Vitro Kinase Assay for Apoptosis Signal-Regulating Kinase 1 (ASK1) using the Inhibitor TC ASK 10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) cascade.[1] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2] Upon activation, ASK1 phosphorylates and activates downstream MAP kinase kinases (MKKs), primarily MKK4 and MKK7, which in turn activate c-Jun N-terminal kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.[3][4][5] This signaling cascade is implicated in numerous cellular processes, including apoptosis, inflammation, and differentiation.[6] Dysregulation of the ASK1 signaling pathway has been linked to various diseases, making it an attractive therapeutic target.

This application note provides a detailed protocol for an in vitro kinase assay for human ASK1. This assay can be utilized for screening and characterizing potential inhibitors of ASK1. As an example, we will refer to TC ASK 10, a potent and selective inhibitor of ASK1. It is important to note that "this compound" is the name of the inhibitor, not the kinase itself.

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in response to stress signals, leading to the activation of the JNK and p38 MAPK pathways.

ASK1_Signaling_Pathway ASK1 Signaling Pathway cluster_stress Stress Signals cluster_activation ASK1 Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ROS Oxidative Stress TRAF2 TRAF2 ROS->TRAF2 ER_Stress ER Stress ER_Stress->TRAF2 TNFa TNF-alpha TNFa->TRAF2 ASK1_inactive Inactive ASK1 (Bound to Thioredoxin) TRAF2->ASK1_inactive Activation ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Differentiation Differentiation p38->Differentiation

Figure 1: A diagram of the ASK1 signaling cascade.

Data Presentation: Inhibitory Activity against ASK1

The following table summarizes the in vitro inhibitory activity of this compound and other known inhibitors against ASK1. Such data can be generated using the protocol described below.

CompoundIC50 (nM)Reference
This compound14[7]
Selonsertib (GS-4997)-[7]
GS-4442172.87[7]
ASK1-IN-121[7]
ASK1-IN-232.8[7]
ASK1-IN-4200[7][8]
MSC 2032964A93[7][9]
NQDI-13000[7]

Experimental Protocol: In Vitro ASK1 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][10]

Materials and Reagents

  • Recombinant Human ASK1 (amino acids 649-946, N-terminal GST tag)[3][11]

  • Myelin Basic Protein (MBP) as a substrate[3][11]

  • This compound or other inhibitors

  • ATP

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow

The following diagram outlines the major steps of the in vitro ASK1 kinase assay.

Kinase_Assay_Workflow In Vitro ASK1 Kinase Assay Workflow A Prepare Reagents (ASK1, Substrate, Inhibitor, ATP) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Incubate at Room Temperature B->C D Initiate Kinase Reaction by Adding ATP C->D E Incubate to Allow Phosphorylation D->E F Stop Reaction and Deplete Remaining ATP (Add ADP-Glo™ Reagent) E->F G Incubate F->G H Convert ADP to ATP and Generate Light (Add Kinase Detection Reagent) G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (Calculate % Inhibition and IC50) J->K

Figure 2: The workflow for the in vitro ASK1 kinase assay.

Procedure

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer as described above.

    • Dilute the recombinant ASK1 enzyme and MBP substrate in the Kinase Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically.

    • Prepare a stock solution of this compound or other inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare an ATP solution in the Kinase Assay Buffer. The final ATP concentration in the kinase reaction should be close to the Km value for ASK1, if known, or determined empirically.

  • Kinase Reaction:

    • In a white, opaque multi-well plate, add the following to each well:

      • Diluted ASK1 enzyme

      • MBP substrate

      • Diluted inhibitor (e.g., this compound) or DMSO for the control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[3]

    • Incubate the plate at room temperature for 40 minutes.[10]

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.[3]

    • Incubate the plate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This application note provides a comprehensive guide for performing an in vitro kinase assay for ASK1, a critical enzyme in stress-response signaling pathways. The detailed protocol for a luminescence-based assay offers a robust and high-throughput method for identifying and characterizing novel inhibitors of ASK1, such as this compound. The provided diagrams and data table serve as valuable resources for researchers in academic and industrial settings focused on drug discovery and development for diseases associated with ASK1 dysregulation.

References

Application Notes and Protocols for TC Ask 10 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Ask 10 is a potent and selective, orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2] Its activation leads to a signaling cascade that involves the phosphorylation of downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPKs and c-Jun N-terminal kinases (JNKs), respectively.[2] This pathway plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions, making ASK1 a compelling therapeutic target.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the ASK1 signaling pathway. This compound, with its high potency and selectivity, serves as an excellent positive control for validating assay performance and benchmarking new chemical entities.

This compound: Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

ParameterValueKinase TargetNotes
IC50 14 nMASK1Potent inhibition of the primary target.
IC50 0.51 µMASK2Demonstrates selectivity for ASK1 over the closely related ASK2.
Other Kinases <50% inhibitionRepresentative Kinase PanelHigh selectivity against a broader panel of kinases.[1]
Cellular Activity Inhibits STZ-induced JNK phosphorylationINS-1 pancreatic β cellsEffective from 0.3 µM in a cell-based assay.[1]
Cellular Activity Dose-dependent inhibition of p38 phosphorylationINS-1 pancreatic β cellsConfirms engagement of the downstream signaling pathway.[1]

ASK1 Signaling Pathway

The diagram below illustrates the central role of ASK1 in response to cellular stress and its downstream signaling to p38 and JNK.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK36 MKK3/6 ASK1_active->MKK36 Phosphorylates MKK47 MKK4/7 ASK1_active->MKK47 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) p38->Cellular_Responses JNK->Cellular_Responses TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibits

Caption: ASK1 signaling pathway activated by cellular stress.

High-Throughput Screening Assays

A robust HTS campaign to identify novel ASK1 inhibitors can be structured using a combination of biochemical and cell-based assays. This compound is an ideal reference compound for these screens.

Biochemical HTS Assay: AlphaScreen for ASK1 Kinase Activity

This assay quantitatively measures the phosphorylation of the ASK1 substrate, MKK6, in a homogenous, high-throughput format.[3][4]

Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When a biotinylated substrate (MKK6) is phosphorylated by ASK1, it is captured by streptavidin-coated donor beads and a phospho-specific antibody linked to acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission. Inhibition of ASK1 kinase activity leads to a decrease in the AlphaScreen signal.

Experimental Workflow:

HTS_Workflow_Biochemical Start Start Dispense Dispense Compounds & Controls (this compound) Start->Dispense Add_Enzyme Add ASK1 Enzyme Dispense->Add_Enzyme Add_Substrate Add Biotinylated MKK6 & ATP Add_Enzyme->Add_Substrate Incubate_Kinase Incubate (Kinase Reaction) Add_Substrate->Incubate_Kinase Add_Beads Add AlphaScreen Acceptor & Donor Beads Incubate_Kinase->Add_Beads Incubate_Detection Incubate (Detection) Add_Beads->Incubate_Detection Read_Plate Read Plate (EnVision Reader) Incubate_Detection->Read_Plate Analyze Data Analysis (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: Biochemical HTS workflow using AlphaScreen.

Detailed Protocol:

Materials:

  • 384-well low-volume white Optiplates

  • Recombinant human ASK1 enzyme

  • Biotinylated full-length MKK6 substrate

  • ATP

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • AlphaScreen Protein A Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Anti-phospho-MKK6 antibody

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Detection Buffer: 25 mM Tris-HCl, 200 mM NaCl, 100 mM EDTA, 0.3% BSA, 0.01% Triton X-100

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a dilution series of this compound) into the 384-well plates. The final DMSO concentration should be kept constant, typically below 1%.

  • Enzyme Addition: Add purified ASK1 enzyme to each well.

  • Initiation of Kinase Reaction: Add a mixture of biotinylated MKK6 substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.

  • Detection: Stop the kinase reaction by adding the detection mixture containing AlphaScreen acceptor beads pre-incubated with the anti-phospho-MKK6 antibody, and streptavidin donor beads.

  • Final Incubation: Incubate the plates in the dark at room temperature for 1 hour to allow for bead association.

  • Signal Reading: Measure the AlphaScreen signal using a plate reader capable of reading luminescence at 520-620 nm (e.g., EnVision plate reader).

Data Analysis and Performance Metrics:

ParameterTypical ValueInterpretation
Z' factor 0.88 ± 0.04[3][4]An excellent Z' factor (>0.5) indicates a robust and reproducible assay, suitable for HTS.
Signal-to-Background Ratio 11[3][4]A high signal-to-background ratio ensures good assay sensitivity.
This compound IC50 ~14 nMThe experimentally determined IC50 for the positive control should be consistent with its known potency.
Cell-Based HTS Assay: p38/JNK Phosphorylation Assay

This assay measures the inhibition of stress-induced phosphorylation of p38 and JNK in a cellular context, providing a more physiologically relevant assessment of compound activity.

Assay Principle: Cells are treated with a stress-inducing agent (e.g., H₂O₂, Sorbitol, or TNF-α) to activate the ASK1 pathway. In the presence of an ASK1 inhibitor, the subsequent phosphorylation of p38 and JNK will be reduced. The levels of phosphorylated p38 and JNK can be quantified using various methods, such as high-content imaging with phospho-specific antibodies or homogeneous assays like AlphaLISA or HTRF.

Experimental Workflow:

HTS_Workflow_Cellular Start Start Seed_Cells Seed Cells in Microplates Start->Seed_Cells Incubate_Cells Incubate Cells (24h) Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds & Controls (this compound) Incubate_Cells->Add_Compounds Preincubate Pre-incubate with Compounds Add_Compounds->Preincubate Add_Stimulus Add Stress Stimulus (e.g., H₂O₂) Preincubate->Add_Stimulus Incubate_Stimulation Incubate (Stimulation) Add_Stimulus->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Detect_Phospho Detect Phospho-p38/JNK (e.g., AlphaLISA) Lyse_Cells->Detect_Phospho Analyze Data Analysis (IC50 determination) Detect_Phospho->Analyze End End Analyze->End

References

Application Notes and Protocols: TC Ask 10 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Ask 10 is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, leading to the activation of downstream p38 and c-Jun N-terminal kinase (JNK) pathways. These pathways are critically involved in cellular processes such as apoptosis, inflammation, and differentiation. In the context of cancer, the ASK1 signaling pathway can have dual roles, either promoting or suppressing tumor growth depending on the cellular context. This makes ASK1 a compelling target for therapeutic intervention.

These application notes provide an overview of the potential applications of this compound in cancer research models, along with generalized protocols for its use in key experiments.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineCommentsReference
IC50 (ASK1) 14 nM-Potent inhibitor of ASK1.[1][2]
IC50 (ASK2) 0.51 µM-Selective for ASK1 over ASK2.[1]
Inhibition of JNK Phosphorylation Effective from 0.3 µMINS-1 (pancreatic β cells)Dose-dependent inhibition.[1]
Inhibition of p38 Phosphorylation Dose-dependentINS-1 (pancreatic β cells)-[1]
In Vivo Pharmacokinetics of this compound in Rats
ParameterRouteDoseCmaxTmaxAUCpo, 0-8hBioavailabilityReference
This compound HCl IV0.1 mg/kg----[1]
This compound HCl PO1 mg/kg285.1 ng/mL1.67 h275.4 ng·h/mLGood[1]

Signaling Pathway

The diagram below illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade and the point of inhibition by this compound.

ASK1_Signaling_Pathway ASK1 Signaling Pathway Stress Cellular Stress (ROS, ER Stress, etc.) ASK1 ASK1 Stress->ASK1 Activates TRAF2 TRAF2 TRAF2->ASK1 Activates Trx Thioredoxin (Trx) (Inhibitory) Trx->ASK1 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 TC_Ask_10 This compound TC_Ask_10->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Differentiation Differentiation p38->Differentiation

ASK1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

In Vitro Cell-Based Assay: Apoptosis Induction

This protocol describes a general method for assessing the pro-apoptotic effects of this compound on cancer cell lines using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Analyze Apoptosis Flow_Cytometry->Analyze_Data

Workflow for Apoptosis Assay
In Vitro Assay: Western Blot for Phosphorylated Kinases

This protocol outlines a general procedure to detect the inhibition of ASK1 downstream targets, p38 and JNK, by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ASK1, anti-ASK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol. A shorter incubation time (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model: Tumor Growth Inhibition

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound

  • Vehicle for in vivo administration (see Solubilization Protocols below)

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.

    • Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

    • Compare tumor growth between the treatment and control groups to determine the efficacy of this compound.

Xenograft_Workflow Xenograft Model Workflow cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection and Analysis Prepare_Cells Prepare Cancer Cells Implant_Cells Subcutaneous Implantation Prepare_Cells->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Administer_Drug Administer this compound Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume Administer_Drug->Measure_Tumors Monitor_Health Monitor Animal Health Administer_Drug->Monitor_Health Endpoint_Analysis Endpoint Analysis Measure_Tumors->Endpoint_Analysis Monitor_Health->Endpoint_Analysis

Workflow for In Vivo Xenograft Model
Solubilization Protocols for In Vivo Use

The following are suggested solvent formulations for preparing this compound for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[1]

Protocol 1:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline Solubility: ≥ 2.5 mg/mL

Protocol 2:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline) Solubility: ≥ 2.5 mg/mL

Protocol 3:

  • 10% DMSO

  • 90% Corn Oil Solubility: ≥ 2.5 mg/mL

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to validate the protocols and ensure compliance with all applicable safety and ethical guidelines.

References

Troubleshooting & Optimization

Navigating TC Ask 10 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent and selective ASK1 inhibitor, TC Ask 10, achieving optimal solubility is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) - Troubleshooting Solubility Issues

Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobic nature. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] If precipitation occurs upon dilution, consider using a lower final concentration or incorporating co-solvents.

Q2: I've prepared a DMSO stock solution, but I see precipitation after a few freeze-thaw cycles. How can I prevent this?

A2: Precipitation after freeze-thaw cycles can be due to the absorption of atmospheric moisture by DMSO, which can reduce the solubility of the compound.[2] To mitigate this, it is crucial to use newly opened or anhydrous DMSO for preparing stock solutions.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure the vials are sealed tightly to protect from moisture.[2]

Q4: I'm observing variability in my bioassay results. Could this be related to solubility?

A4: Yes, poor solubility can lead to inconsistent and erroneous results in biological assays.[3][4] If a compound is not fully solubilized, the actual concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its activity.[3] It is essential to ensure complete dissolution of this compound in your assay medium. Visual inspection for any precipitate is a first step. If issues persist, optimizing the solvent system or using solubility-enhancing excipients may be necessary.

Q5: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A5: While DMSO is a common choice, other organic solvents can be used. For instance, this compound is also soluble in DMF (dimethylformamide).[1] However, always consider the compatibility of the solvent with your specific experimental system, as organic solvents can have effects on cells and proteins.

Quantitative Solubility Data

The following table summarizes the maximum solubility concentrations for this compound in different solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water43.23100
DMSO100231.29

Data sourced from MedChemExpress and Tocris Bioscience.[2] Note that for DMSO, achieving 100 mg/mL may require ultrasonication.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 432.35 g/mol .[2] For 1 mL of 10 mM solution, you will need 4.32 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, sonicate the solution for short intervals in an ultrasonic bath.[2]

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Preparation of this compound for In Vivo Oral Administration

This protocol provides a formulation for achieving a clear solution of this compound for oral administration in animal models.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure: This protocol is for a final solution where the solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • For a final volume of 1 mL, take 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to reach the final volume of 1 mL and mix well. The resulting solution should be clear.[2] This formulation can achieve a this compound concentration of at least 2.5 mg/mL.[2]

Visualizing the Mechanism of Action

This compound is a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[2] ASK1 is a key component of the MAP kinase signaling pathway, which is activated by various cellular stresses such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[5][6] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[6] The sustained activation of these pathways can lead to cellular responses like apoptosis, inflammation, and fibrosis.[6][7] this compound exerts its therapeutic effect by binding to ASK1 and preventing its activation, thereby blocking the downstream signaling cascade.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, etc.) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Apoptosis, Inflammation, Fibrosis JNK->Cellular_Responses p38->Cellular_Responses

Caption: this compound inhibits the ASK1 signaling pathway.

The following workflow outlines a logical approach to troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Solvent Is the correct solvent being used? (e.g., DMSO) Start->Check_Solvent Use_DMSO Use Anhydrous DMSO for stock solution Check_Solvent->Use_DMSO No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_DMSO->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Procedure Was the dissolution procedure followed? Check_Concentration->Check_Procedure No Lower_Concentration->Check_Procedure Follow_Protocol Follow recommended dissolution protocol (Vortex, Sonicate) Check_Procedure->Follow_Protocol No Consider_Cosolvents For aqueous solutions, consider co-solvents (PEG300, Tween-80) Check_Procedure->Consider_Cosolvents Yes Follow_Protocol->Consider_Cosolvents Success Solubility Issue Resolved Consider_Cosolvents->Success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing TC Ask 10 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), with an IC50 of 14 nM.[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Under conditions of cellular stress, such as oxidative stress or endoplasmic reticulum (ER) stress, ASK1 becomes activated and initiates a signaling cascade that leads to the phosphorylation and activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][3] The activation of these pathways can ultimately result in inflammation, apoptosis (programmed cell death), and fibrosis.[4][5][6] this compound exerts its effect by binding to ASK1 and preventing its activation, thereby blocking the downstream signaling to JNK and p38.[1]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on available data, a good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. In INS-1 pancreatic β-cells, this compound has been shown to inhibit streptozotocin-induced JNK phosphorylation at concentrations as low as 0.3 µM, with a dose-dependent inhibition of p38 phosphorylation observed in the 0.3 µM to 10 µM range.[1] However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the desired biological endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the DMSO is of high quality and free of water, as hygroscopic DMSO can affect the solubility of the compound. Once prepared, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the stock solution from light and moisture.

Q4: Does this compound have any known off-target effects?

This compound is a selective inhibitor of ASK1. However, it also shows inhibitory activity against ASK2, another member of the ASK family, with an IC50 of 0.51 µM.[1] This is approximately 36-fold less potent than its inhibition of ASK1. At higher concentrations, the potential for off-target effects on other kinases increases.[4] When interpreting results, especially at concentrations above 1 µM, it is important to consider the possibility of ASK2 inhibition or other unforeseen off-target activities.[4] Kinase selectivity profiling is the most comprehensive way to assess off-target effects.[7]

Troubleshooting Guide

Problem 1: No or weak inhibition of JNK/p38 phosphorylation.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM) to determine the IC50 in your specific cell line and assay.
Incorrect Timing of Treatment and Stimulation Optimize the pre-incubation time with this compound before applying the stress stimulus. A pre-incubation of 1-2 hours is a good starting point. Also, consider the kinetics of JNK/p38 phosphorylation in your model system and ensure you are measuring at the peak activation time.
Low ASK1 Expression or Activity in the Cell Line Confirm the expression of ASK1 in your cell line using Western blot or qPCR. Ensure that the chosen stress stimulus is known to activate the ASK1 pathway in your cells.
Degraded this compound Use a fresh aliquot of this compound from a properly stored stock solution. Prepare fresh dilutions for each experiment.
Assay-related Issues Verify the quality and specificity of your phospho-JNK and phospho-p38 antibodies. Include appropriate positive and negative controls in your Western blot or other detection assays.
Problem 2: High cytotoxicity observed even at low concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Some cell lines may be more sensitive to ASK1 inhibition or potential off-target effects. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
On-target Apoptosis Since ASK1 is involved in cell survival pathways, its inhibition can lead to apoptosis in certain contexts. To distinguish between general cytotoxicity and on-target apoptosis, perform an apoptosis-specific assay, such as Annexin V/PI staining or a caspase activity assay.[8][9][10]
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your cells are tolerant to this concentration. Run a vehicle control (DMSO alone) to assess its effect on cell viability.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, which can cause non-specific cytotoxicity. If precipitation is observed, try preparing fresh dilutions or using a different solvent system if compatible.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular responses.
Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation or contamination.
Assay Protocol Variations Strictly adhere to a standardized experimental protocol, including incubation times, reagent volumes, and washing steps.
Plate Edge Effects In multi-well plate assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50Assay TypeReference
ASK114 nMBiochemical Assay[1]
ASK20.51 µMBiochemical Assay[1]

Table 2: Example of Effective Concentrations of this compound in a Cell-Based Assay

Cell LineAssayConcentration RangeEffectReference
INS-1 (pancreatic β-cells)Inhibition of Streptozotocin-induced JNK/p38 phosphorylation0.3 - 10 µMDose-dependent inhibition of JNK and p38 phosphorylation.[1]
Human Microvascular Endothelial Cells (HMVECs)Inhibition of LPS-induced cytokine production1 - 10 µMReduction in pro-inflammatory cytokine production. Potential for off-target effects at 10 µM.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic profile of this compound in a given cell line, which is a crucial first step in optimizing its concentration for functional assays.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test would be 0.1, 0.3, 1, 3, 10, and 30 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Assessing Inhibition of ASK1 Signaling by Western Blot

This protocol describes how to measure the inhibition of stress-induced JNK and p38 phosphorylation by this compound.

Materials:

  • This compound

  • Your cell line of interest

  • A known activator of the ASK1 pathway in your cells (e.g., H₂O₂, TNF-α, sorbitol)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture dishes. Once they reach the desired confluency, pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 1-2 hours.

  • Stress Induction: Add the ASK1 activator to the cells for the predetermined optimal time to induce JNK and p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition at each this compound concentration.

Mandatory Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibition JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Downstream Downstream Effects (Apoptosis, Inflammation) JNK->Downstream p38->Downstream

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start dose_response 1. Determine Cytotoxicity (e.g., MTT Assay) Establish non-toxic concentration range start->dose_response functional_assay 2. Functional Assay (e.g., Western Blot for p-JNK/p-p38) Test a range of non-toxic concentrations dose_response->functional_assay analyze 3. Analyze Data Determine IC50 for functional effect functional_assay->analyze optimize 4. Optimize Concentration Select lowest effective concentration with minimal cytotoxicity analyze->optimize end Proceed with Optimized Concentration optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem Encountered no_effect No or Weak Inhibition? start->no_effect cytotoxicity High Cytotoxicity? start->cytotoxicity inconsistent Inconsistent Results? start->inconsistent no_effect->cytotoxicity No check_conc Check Concentration & Dose-Response no_effect->check_conc Yes cytotoxicity->inconsistent No check_viability Perform Viability Assay cytotoxicity->check_viability Yes check_culture Standardize Cell Culture inconsistent->check_culture Yes check_time Check Treatment Time & Kinetics check_conc->check_time check_ask1 Verify ASK1 Expression/Activation check_time->check_ask1 check_reagent Check Reagent Quality check_ask1->check_reagent check_apoptosis Distinguish Apoptosis vs. Necrosis check_viability->check_apoptosis check_dmso Check DMSO Concentration check_apoptosis->check_dmso check_precip Check for Precipitation check_dmso->check_precip check_protocol Standardize Protocol check_culture->check_protocol check_edge Mitigate Edge Effects check_protocol->check_edge

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: TC Ask 10 Application in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TC Ask 10, a potent and selective ASK1 inhibitor, in primary cell culture. The information aims to help minimize potential toxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an IC50 of 14 nM. ASK1 is a key component of the MAP kinase signaling pathway that, in response to cellular stressors like oxidative stress and inflammatory cytokines, activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] By inhibiting ASK1, this compound can prevent the downstream signaling that leads to inflammation, apoptosis, and fibrosis.[2][3]

Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What are the potential causes and how can I troubleshoot this?

High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • On-Target Toxicity: ASK1 plays a role in normal cellular stress responses and cell fate decisions.[4] Prolonged or high-concentration inhibition of ASK1 might disrupt cellular homeostasis and lead to apoptosis, particularly in sensitive primary cell types.

  • Off-Target Effects: While this compound is highly selective for ASK1, it can inhibit ASK2 at higher concentrations (IC50 of 0.51 μM).[1] Inhibition of other kinases or cellular proteins, though less likely, could contribute to toxicity.

  • Suboptimal Compound Concentration: The optimal concentration of this compound is cell-type dependent. A concentration that is effective and non-toxic in one primary cell type may be cytotoxic in another.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.

  • Primary Cell Health: Primary cells are inherently sensitive. Suboptimal culture conditions, handling, or passage number can exacerbate the toxic effects of any small molecule treatment.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity. See the "Experimental Protocols" section for a detailed guide on performing a cytotoxicity assay.

  • Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its specific toxicity.

  • Assess Primary Cell Quality: Ensure your primary cells are healthy, within a low passage number, and cultured under optimal conditions.

  • Control Treatment Duration: Reduce the duration of this compound treatment. A shorter exposure time may be sufficient to achieve the desired effect while minimizing toxicity.

  • Consider Off-Target Effects: If toxicity persists at low, on-target concentrations, consider the possibility of off-target effects. This may involve consulting literature for known off-target activities of similar kinase inhibitors or performing broader kinase profiling.

Q3: What are the typical working concentrations for this compound?

The effective concentration of this compound can vary. In INS-1 pancreatic β cells, this compound has been shown to inhibit streptozotocin-induced JNK phosphorylation at concentrations starting from 0.3 μM, with experiments conducted up to 10 μM.[1] However, for primary cells, it is crucial to determine the optimal concentration empirically.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in primary cells.

Issue Potential Cause Recommended Solution
High Cell Death/Low Viability - this compound concentration is too high.- Prolonged treatment duration.- Solvent toxicity.- Poor primary cell health.- Perform a dose-response curve to find the optimal concentration.- Reduce the incubation time with this compound.- Ensure the final solvent concentration is non-toxic (e.g., DMSO < 0.1%).- Use low-passage, healthy primary cells and optimal culture conditions.
Inconsistent Results - Inaccurate compound concentration.- Variation in primary cell batches.- Inconsistent treatment duration or cell density.- Prepare fresh stock solutions of this compound regularly.- Characterize each new batch of primary cells.- Standardize all experimental parameters, including cell seeding density and treatment times.
Compound Precipitation in Media - Poor solubility of this compound at the working concentration.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium.- Gently warm the media and vortex after adding the compound. Do not use if precipitate is visible.
No Observable Effect of this compound - this compound concentration is too low.- The ASK1 pathway is not activated in your experimental model.- Degraded compound.- Increase the concentration of this compound based on a dose-response experiment.- Confirm that the ASK1 pathway is activated by your stimulus (e.g., via Western blot for phosphorylated JNK/p38).- Use a fresh aliquot of this compound.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a cytotoxicity and efficacy assessment of this compound in a hypothetical primary cell type. Researchers should generate their own data following the provided protocol.

This compound Concentration (µM) Cell Viability (%) p-JNK Inhibition (%) p-p38 Inhibition (%)
0 (Vehicle Control)10000
0.198 ± 3.525 ± 4.220 ± 3.8
0.395 ± 4.155 ± 6.848 ± 5.5
1.092 ± 5.285 ± 5.178 ± 6.2
3.085 ± 6.895 ± 3.990 ± 4.7
10.060 ± 8.598 ± 2.794 ± 3.1
30.035 ± 9.299 ± 2.196 ± 2.9

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) and the optimal working concentration of this compound in your primary cell type of interest using a standard MTT or similar metabolic assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress, etc.) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates TC_Ask_10 This compound TC_Ask_10->ASK1_active Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start: Seed Primary Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Duration (e.g., 24h, 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent to Each Well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 Hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: Calculate % Viability and Plot Dose-Response Curve Read_Absorbance->Analyze_Data End End: Determine CC50 and Optimal Concentration Analyze_Data->End

Caption: Experimental workflow for determining this compound cytotoxicity.

References

Interpreting unexpected results with TC Ask 10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TC ASK 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret unexpected results and address common issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.

Question: Why am I not observing the expected inhibition of downstream signaling (e.g., p38, JNK phosphorylation) after treatment with this compound?

Answer: Several factors could contribute to a lack of downstream inhibition. Follow these troubleshooting steps to identify the potential cause:

  • Verify Compound Integrity and Activity:

    • Storage: Confirm that this compound has been stored correctly at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[1]

    • Solubility: Ensure the compound is fully dissolved. For in vitro experiments, dissolving in DMSO is recommended. For in vivo studies, specific solvent formulations are necessary.[1] If precipitation is observed, gentle warming or sonication can aid dissolution.[1]

  • Review Experimental Parameters:

    • Concentration: The reported IC50 for this compound is 14 nM for ASK1.[1][2] However, the effective concentration in your cell-based assay may be higher. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. In vitro studies have shown inhibition of JNK phosphorylation in INS-1 pancreatic β cells starting from 0.3 μM.[1]

    • Treatment Duration: Ensure the treatment time is sufficient for the inhibitor to take effect. A one-hour pre-treatment has been shown to be effective in some cell lines.[1] You may need to optimize the incubation time for your model system.

  • Assess Cellular System:

    • ASK1 Expression and Activation: Confirm that your cellular model expresses ASK1 and that the pathway is activated under your experimental conditions (e.g., by using an appropriate stimulus like oxidative stress, TNFα, or LPS).[3] Without pathway activation, you will not observe inhibition.

    • Cell Permeability: While this compound is orally active, issues with cell permeability in specific cell lines cannot be entirely ruled out, though it is less likely.

Question: I am observing off-target effects or cellular toxicity at higher concentrations. What could be the cause?

Answer: While this compound is highly selective for ASK1, off-target effects can occur, especially at high concentrations.

  • Selectivity Profile: this compound shows significantly lower activity against a panel of other kinases, with the exception of ASK2 (IC50 of 0.51 μM).[1] If your experimental system has high ASK2 expression and activation, you might be observing effects due to ASK2 inhibition at higher concentrations of this compound.

  • Cytotoxicity: High concentrations of any compound, including the DMSO solvent, can induce cytotoxicity. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the non-toxic concentration range of this compound for your specific cells.

  • Confounding Factors: In complex biological systems, unexpected outcomes can arise. For instance, in clinical trials of another ASK1 inhibitor, selonsertib, confounding factors affected the primary endpoint assessment.[4] While not a direct off-target effect of the compound, this highlights the complexities of inhibiting this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that, in response to various stressors like oxidative stress and inflammatory signals, activates the MKK4/7-JNK and MKK3/6-p38 signaling pathways.[3] These pathways are involved in cellular responses such as apoptosis, inflammation, and fibrosis.[3][4] By inhibiting ASK1, this compound blocks the downstream activation of JNK and p38.[1]

Q2: How should I prepare and store this compound solutions? A2: For stock solutions, dissolve this compound in DMSO. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] Several protocols for preparing in vivo formulations are available, often using a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1]

Q3: What are the key quantitative parameters for this compound? A3: The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC50
ASK114 nM
ASK20.51 μM

Data sourced from MedchemExpress.[1]

Table 2: Rat Pharmacokinetic Profile (1 mg/kg, oral administration)

ParameterValue
Cmax285.1 ng/mL
Tmax1.67 h
AUC (0-8h)275.4 ng·h/mL

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of JNK Phosphorylation in INS-1 Cells

This protocol is based on studies demonstrating the inhibition of stress-induced JNK phosphorylation.[1]

  • Cell Culture: Culture INS-1 pancreatic β cells in appropriate media and conditions.

  • Cell Seeding: Plate cells in suitable culture plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 to 10 μM).

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce cellular stress to activate the ASK1 pathway. For example, treat cells with streptozotocin (STZ) to induce JNK activation.

  • Cell Lysis: After the stimulation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated JNK (p-JNK), total JNK, and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities to determine the extent of JNK phosphorylation inhibition by this compound.

Protocol 2: Preparation of this compound for Oral Administration in Rodents

This protocol provides a method for preparing this compound for in vivo studies.[1]

  • Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution: Weigh the required amount of this compound and dissolve it first in DMSO.

  • Stepwise Addition: Add the remaining solvents (PEG300, Tween-80, and saline) one by one, ensuring the solution is clear after each addition. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Final Concentration: The resulting solution should be clear with a solubility of at least 2.5 mg/mL.[1]

  • Administration: The freshly prepared solution can then be administered orally to the animals.

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, Inflammatory Signals) ASK1 ASK1 Stress->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 TCASK10 This compound TCASK10->ASK1 Inhibits p38 p38 MKK36->p38 JNK JNK MKK47->JNK Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) p38->Response JNK->Response Troubleshooting_Workflow Start Unexpected Result: No Inhibition Observed Check_Compound Step 1: Verify Compound - Correct Storage? - Fully Dissolved? Start->Check_Compound Check_Protocol Step 2: Review Protocol - Dose-Response Done? - Sufficient Incubation Time? Check_Compound->Check_Protocol Compound OK Issue_Found Issue Identified & Resolved Check_Compound->Issue_Found Issue Found Check_System Step 3: Assess Cellular System - ASK1 Expressed? - Pathway Activated? Check_Protocol->Check_System Protocol OK Check_Protocol->Issue_Found Issue Found Check_System->Issue_Found Issue Found No_Issue No Issue Found Check_System->No_Issue System OK Consult Consult Further Technical Support No_Issue->Consult

References

Troubleshooting inconsistent TC Ask 10 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Inconsistent experimental results can arise from a variety of factors, from reagent handling to assay conditions. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent Inhibition of JNK/p38 Phosphorylation 1. This compound Degradation: Improper storage can lead to loss of compound activity.Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
2. Suboptimal this compound Concentration: The effective concentration can vary between cell lines and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulation conditions. A starting range of 0.1 µM to 10 µM is recommended.
3. Cell Passage Number: High passage numbers can lead to altered signaling responses.Use cells with a consistent and low passage number for all experiments.
4. Inconsistent Cell Density: Variations in cell density at the time of treatment can affect results.Ensure uniform cell seeding and confluency across all wells and experiments.
High Background Signal 1. Non-specific Binding: The inhibitor may be binding to other kinases or proteins at high concentrations.Use the lowest effective concentration of this compound as determined by your dose-response curve.
2. Contamination: Mycoplasma or other biological contaminants can affect cellular signaling pathways.Regularly test cell cultures for mycoplasma contamination.
No Inhibitory Effect Observed 1. Inactive ASK1 Pathway: The experimental stimulus may not be effectively activating the ASK1 pathway in your cell model.Confirm pathway activation by measuring the phosphorylation of ASK1, MKK3/6, or MKK4/7 in response to your stimulus (e.g., H₂O₂, TNF-α) in the absence of the inhibitor.
2. Incorrect Reagent Preparation: The this compound may not be fully dissolved.Ensure the compound is completely solubilized. Sonication or gentle heating may be required. Refer to the recommended solvent protocols.
Cell Viability Issues 1. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity at the concentration used.Perform a vehicle control experiment to assess the effect of the solvent on cell viability. Keep the final DMSO concentration below 0.5%.
2. Off-target Effects: At high concentrations, this compound may have off-target effects leading to cell death.Use the lowest effective concentration and confirm that the observed effects are consistent with ASK1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound can be dissolved in DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil are recommended to achieve a clear solution.

Q2: What is the known IC₅₀ of this compound?

A2: this compound has an IC₅₀ of 14 nM for ASK1. It is less active against other kinases, with the exception of ASK2 (IC₅₀ of 0.51 μM).[1]

Q3: How can I confirm that this compound is inhibiting the ASK1 pathway in my experiment?

A3: You can measure the phosphorylation status of downstream targets of ASK1, such as p38 and JNK, via Western blotting or other immunoassays. A reduction in the phosphorylation of these proteins upon treatment with this compound indicates pathway inhibition.

Q4: What are some common stimuli to activate the ASK1 pathway?

A4: The ASK1 pathway is activated by various cellular stresses, including oxidative stress (e.g., H₂O₂), endoplasmic reticulum (ER) stress (e.g., thapsigargin), and inflammatory cytokines (e.g., TNF-α).[2][3]

Q5: Should I be concerned about the passage number of my cells?

A5: Yes, it is advisable to use cells with a consistent and low passage number. High-passage cells can exhibit altered signaling responses and may lead to inconsistent results.

Experimental Protocols

General Protocol for a Cell-Based this compound Inhibition Assay
  • Cell Seeding: Plate cells at a predetermined density in appropriate culture plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1 hour).

  • Stimulation: Add the stimulus (e.g., H₂O₂) to the wells to activate the ASK1 pathway. Include an unstimulated control. Incubate for the appropriate time for pathway activation (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates for the phosphorylation of JNK and p38 using Western blotting or another suitable detection method.

Recommended Reagent Concentrations
Reagent Typical Concentration Range Notes
This compound0.1 µM - 10 µMOptimal concentration should be determined empirically for each cell line.
DMSO (Vehicle)< 0.5% (v/v)High concentrations can be toxic to cells.
H₂O₂ (Stimulus)100 µM - 1 mMConcentration and incubation time will vary depending on the cell type.
TNF-α (Stimulus)10 ng/mL - 100 ng/mL

Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., H₂O₂, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Cellular Response (Apoptosis, Inflammation) JNK->Cellular_Response p38->Cellular_Response TC_Ask_10 This compound TC_Ask_10->ASK1

Caption: The ASK1 signaling cascade and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Results

Caption: A logical workflow to troubleshoot inconsistent experimental outcomes.

Experimental Workflow for this compound Inhibition Assay

Experimental_Workflow A 1. Seed Cells B 2. Pre-treat with This compound A->B C 3. Stimulate with Agonist B->C D 4. Lyse Cells C->D E 5. Analyze Protein Phosphorylation D->E

Caption: A typical experimental workflow for assessing this compound activity.

References

Validation & Comparative

A Comparative Guide to ASK1 Inhibitors: TC Ask 10, Selonsertib, and NQDI-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the apoptosis signal-regulating kinase 1 (ASK1) inhibitors TC Ask 10, selonsertib (GS-4997), and NQDI-1. This document synthesizes experimental data on their biochemical potency, cellular activity, selectivity, and pharmacokinetics, providing a comprehensive resource for evaluating these key research tools.

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α, ASK1 triggers downstream signaling through the JNK and p38 MAPK pathways. This cascade plays a pivotal role in orchestrating cellular responses such as inflammation, apoptosis, and fibrosis. Consequently, the dysregulation of ASK1 activity has been implicated in the pathophysiology of numerous diseases, making it a compelling therapeutic target. This guide focuses on a comparative analysis of three prominent small molecule inhibitors of ASK1: this compound, selonsertib, and NQDI-1.

Performance Comparison

The following tables summarize the key quantitative data for this compound, selonsertib, and NQDI-1, offering a side-by-side comparison of their efficacy and pharmacological profiles.

Table 1: Biochemical Potency of ASK1 Inhibitors
InhibitorTargetIC50KiAssay Type
This compound ASK114 nM[1]-In vitro kinase assay
Selonsertib (GS-4997) ASK1~5 nM (pIC50 = 8.3)[2]-In vitro kinase assay
NQDI-1 ASK13 µM[3][4]500 nM[3][4]In vitro kinase assay
Table 2: Selectivity Profile of ASK1 Inhibitors
InhibitorOff-Target KinaseIC50 / % InhibitionNotes
This compound ASK20.51 µM[1]Inhibitory activities towards a representative panel of other kinases were less than 50%.[1]
MEKK1, TAK1, IKKβ, ERK1, JNK1, p38α, GSK-3β, PKCθ, B-raf>10 µM
Selonsertib (GS-4997) -Described as "highly selective".[2]Detailed public kinase panel data is limited.
NQDI-1 FGFR144% residual activity at 25 µM[5]Showed specific inhibitory activity towards ASK1 with minimal effect on Aurora A, ROCK, JNK3, and CK2 at 25 µM.[5]
HGFR62% residual activity at 25 µM[5]
Tie284% residual activity at 25 µM[5]
Table 3: Pharmacokinetic Parameters of ASK1 Inhibitors
InhibitorSpeciesDosingCmaxTmaxOral Bioavailability (F%)
This compound Rat1 mg/kg (p.o.)285.1 ng/mL[1]1.67 h[1]Good[1]
Selonsertib (GS-4997) Human1-100 mg (single dose)40.5 - 3640 ng/mL[6]-Rapidly absorbed.[6]
Mouse10 mg/kg (p.o.)16.2 µg/mL[7]0.5 h[7]74%[7]
NQDI-1 ----Pharmacokinetic data is not readily available.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the ASK1 signaling pathway and a typical workflow for screening ASK1 inhibitors.

ASK1 Signaling Pathway

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Signalosome cluster_downstream Downstream MAPK Cascades cluster_response Cellular Responses Oxidative Stress Oxidative Stress Trx (oxidized) Trx (oxidized) Oxidative Stress->Trx (oxidized) ER Stress ER Stress ASK1 (active) ASK1 (active) ER Stress->ASK1 (active) Activation TNF-α TNF-α TNF-α->ASK1 (active) Activation Trx (reduced) Trx (reduced) ASK1 (inactive) ASK1 (inactive) Trx (reduced)->ASK1 (inactive) Inhibition MKK3_6 MKK3/6 ASK1 (active)->MKK3_6 MKK4_7 MKK4/7 ASK1 (active)->MKK4_7 Trx (oxidized)->ASK1 (active) Dissociation & Activation p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Fibrosis Fibrosis JNK->Fibrosis

ASK1 signaling cascade under cellular stress.
Experimental Workflow for ASK1 Inhibitor Characterization

Inhibitor_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Selectivity & PK Profiling A Compound Library B Primary Screen: In Vitro ASK1 Kinase Assay (e.g., ADP-Glo) A->B C Hit Identification (Potency - IC50) B->C D Target Engagement: Western Blot for p-JNK & p-p38 C->D Validated Hits E Functional Outcome: Cell Viability Assay (e.g., MTT) D->E F Kinase Selectivity Panel (>400 kinases) E->F Lead Candidates G In Vivo Pharmacokinetics (PK Studies) F->G

Workflow for ASK1 inhibitor screening and validation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of ASK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction, generating a luminescent signal.[9]

  • Materials:

    • Recombinant human ASK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test inhibitors (e.g., this compound)

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add 1 µl of the inhibitor dilution.

    • Add 2 µl of ASK1 enzyme solution.

    • Add 2 µl of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot for Phospho-JNK and Phospho-p38

This assay determines the ability of an inhibitor to block ASK1 activity within a cellular context by measuring the phosphorylation of its downstream targets, JNK and p38.

  • Principle: Cells are stimulated to activate the ASK1 pathway in the presence or absence of an inhibitor. Cell lysates are then subjected to SDS-PAGE, and phosphorylated forms of JNK and p38 are detected using specific antibodies.

  • Materials:

    • Cell line (e.g., INS-1 pancreatic β cells for this compound[1], or other suitable cell lines)

    • Cell culture medium and supplements

    • Stimulant (e.g., Streptozotocin (STZ)[1], TNF-α, or H₂O₂)

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK[10][11]

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Pre-treat cells with various concentrations of the test inhibitor (e.g., 0-10 µM this compound) for a specified time (e.g., 1 hour).[1]

    • Stimulate the cells with an appropriate agonist (e.g., STZ) for a defined period to activate the ASK1 pathway.

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cell line of interest

    • 96-well cell culture plates

    • Test inhibitors

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells at an optimal density (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate to allow for attachment.[6]

    • Treat the cells with serial dilutions of the test inhibitor for a desired period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This guide provides a comparative overview of three key ASK1 inhibitors: this compound, selonsertib, and NQDI-1. This compound and selonsertib emerge as highly potent inhibitors with nanomolar efficacy, while NQDI-1 exhibits a lower potency in the micromolar range. This compound demonstrates good selectivity, with ASK2 being its primary off-target. While selonsertib is reported to be highly selective, comprehensive public data is limited. NQDI-1 shows selectivity for ASK1 over a small panel of other kinases. Pharmacokinetic data highlights the oral bioavailability of this compound and selonsertib, a critical factor for in vivo studies and potential therapeutic development. The provided experimental protocols and workflows offer a foundational framework for researchers to design and execute their own comparative studies. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, the importance of selectivity against specific off-targets, and the experimental model system being employed.

References

Validating the Efficacy of TC Ask 10 in a Pancreatic Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), within a novel pancreatic cancer disease model. The objective is to furnish researchers with the necessary data and methodologies to evaluate the therapeutic potential of this compound against relevant alternatives.

Introduction to this compound and the Pancreatic Cancer Model

This compound is a small molecule inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to the activation of downstream kinases p38 and JNK, which in turn can promote inflammation, apoptosis, and fibrosis.[2] The dysregulation of the ASK1 pathway has been implicated in several diseases, and its inhibition presents a promising therapeutic strategy.[2][3]

Recent studies have highlighted the role of ASK1 in pancreatic cancer, where it is often overexpressed and contributes to tumor cell proliferation.[4][5] This makes pancreatic cancer a relevant and compelling new disease model for validating the efficacy of novel ASK1 inhibitors like this compound. This guide will compare this compound with another notable ASK1 inhibitor, Selonsertib (GS-4997), and briefly discuss the rationale for considering downstream p38 MAPK inhibitors.

Comparative Efficacy Data

The following table summarizes the key quantitative data for this compound and its primary comparator, Selonsertib. The data is compiled from publicly available sources and is intended for comparative purposes in a research context.

Compound Target IC50 (ASK1) IC50 (ASK2) Pancreatic Cancer Cell Line Proliferation Inhibition Mechanism of Action
This compound ASK114 nM[1]0.51 µM[1]Demonstrated to suppress proliferation in PANC-1 cells[4]Potent and selective, orally active ASK1 inhibitor[1]
Selonsertib (GS-4997) ASK1Not explicitly stated in provided resultsNot explicitly stated in provided resultsPotential antineoplastic activities[6]ATP-competitive inhibitor of ASK1[6][7]

Experimental Protocols

To validate the efficacy of this compound in a pancreatic cancer model, a series of in vitro experiments can be conducted. The following protocols are provided as a detailed methodology.

Cell Culture

The human pancreatic cancer cell line PANC-1 can be used for these experiments. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, Selonsertib, or a vehicle control (DMSO) for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Plate PANC-1 cells in 6-well plates and treat with the compounds as described for the viability assay.

  • After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) will be determined.

Western Blot Analysis for Target Engagement
  • Culture PANC-1 cells and treat with this compound or Selonsertib for the indicated times.

  • Induce cellular stress to activate the ASK1 pathway (e.g., with H₂O₂ or another ROS-generating agent).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against phospho-ASK1, total ASK1, phospho-p38, total p38, phospho-JNK, and total JNK. A loading control like GAPDH or β-actin should also be used.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The inhibition of ASK1 pathway activation will be assessed by the reduction in the phosphorylation of ASK1, p38, and JNK.

Visualizations

Signaling Pathway

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Apoptosis, Inflammation p38->Cellular_Responses JNK->Cellular_Responses TC_Ask_10 This compound TC_Ask_10->ASK1 Inhibits

Caption: The ASK1 signaling pathway under cellular stress.

Experimental Workflow

Experimental_Workflow Start PANC-1 Cell Culture Treatment Treatment with This compound / Alternatives Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Target Engagement (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for validating this compound efficacy.

Logical Comparison

Logical_Comparison TC_Ask_10 This compound Potent ASK1 Inhibitor IC50 = 14 nM Pancreatic_Cancer Pancreatic Cancer Therapeutic Target TC_Ask_10->Pancreatic_Cancer Primary Candidate Selonsertib Selonsertib ASK1 Inhibitor ATP-Competitive Selonsertib->Pancreatic_Cancer Alternative p38_Inhibitors p38 Inhibitors Downstream Target (e.g., SB203580) p38_Inhibitors->Pancreatic_Cancer Alternative Downstream Approach

References

Comparative Analysis of TC Ask 10 and Other ASK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of TC Ask 10 and other inhibitors of Apoptosis Signal-regulating Kinase (ASK), with a focus on their activity against ASK1 and ASK2. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support informed decisions in drug discovery and development.

Introduction to ASK1 and ASK2

Apoptosis Signal-regulating Kinase 1 (ASK1 or MAP3K5) and Apoptosis Signal-regulating Kinase 2 (ASK2 or MAP3K6) are members of the mitogen-activated protein kinase kinase kinase (MAP3K) family. They are key components of signaling cascades that respond to various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Activation of ASK kinases leads to the phosphorylation and activation of downstream MAP2Ks (MKK4/7 and MKK3/6), which in turn activate the c-Jun N-terminal Kinases (JNKs) and p38 MAP kinases. This signaling axis plays a crucial role in determining cell fate, including apoptosis, inflammation, and differentiation.

Notably, ASK2 often forms a heteromeric complex with ASK1 to become fully functional and stable. This ASK1/ASK2 complex is a critical mediator of stress-induced signaling, making both kinases attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Inhibitor Performance Comparison

This section provides a quantitative comparison of this compound with other notable ASK1 inhibitors. While this compound exhibits dual inhibitory activity against both ASK1 and ASK2, many other developed compounds show high selectivity for ASK1. The following tables summarize their biochemical potency.

InhibitorTarget(s)IC50 (nM) - ASK1IC50 (nM) - ASK2Reference
This compound ASK1/ASK214510[1]
Selonsertib (GS-4997) ASK13.2>10,000[2]
MSC2032964A ASK193>10,000[3]
GS-459679 ASK16.1Not Reported[2]
DDO3711 ASK1164.1>20,000[4]

Table 1: Biochemical Potency of ASK Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against ASK1 and ASK2. Lower IC50 values indicate higher potency.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the ASK signaling pathway and the typical workflow for evaluating inhibitor efficacy.

ASK_Signaling_Pathway cluster_stress Cellular Stress cluster_ask ASK Complex cluster_map2k MAP2K Activation cluster_mapk MAPK Activation cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 ASK2 ASK2 ASK1->ASK2 stabilizes & activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ASK2->ASK1 activates JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Differentiation Differentiation p38->Differentiation TC_Ask_10 This compound TC_Ask_10->ASK1 inhibits TC_Ask_10->ASK2 inhibits

Figure 1: ASK1/ASK2 Signaling Pathway. This diagram illustrates how cellular stressors activate the ASK1/ASK2 complex, leading to the sequential activation of MAP2Ks and MAPKs, and culminating in various cellular responses. The inhibitory action of this compound on both ASK1 and ASK2 is also shown.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies Biochem_Start Start with Purified ASK1/ASK2 Enzyme ADP_Glo In Vitro Kinase Assay (e.g., ADP-Glo) Biochem_Start->ADP_Glo IC50_determination Determine IC50 values ADP_Glo->IC50_determination Cell_Culture Culture relevant cell line IC50_determination->Cell_Culture Proceed with potent and selective compounds Stimulation Stimulate with stressor (e.g., H2O2, TNF-α) Cell_Culture->Stimulation Inhibitor_Treatment Treat with Inhibitor (e.g., this compound) Stimulation->Inhibitor_Treatment Lysis Cell Lysis Inhibitor_Treatment->Lysis Western_Blot Western Blot for p-JNK and p-p38 Lysis->Western_Blot Quantification Quantify protein levels Western_Blot->Quantification Animal_Model Select Disease Model (e.g., rodent model of fibrosis) Quantification->Animal_Model Validate in vivo Dosing Administer Inhibitor Animal_Model->Dosing Endpoint_Analysis Analyze relevant endpoints (e.g., histology, biomarkers) Dosing->Endpoint_Analysis

Figure 2: Experimental Workflow for ASK Inhibitor Evaluation. This flowchart outlines the typical progression of experiments for characterizing ASK inhibitors, from initial biochemical screening to cell-based functional assays and finally to in vivo validation in disease models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ASK inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant ASK1 or ASK2 enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer.

    • Prepare a solution of the kinase and substrate in kinase reaction buffer.

    • Prepare a solution of ATP in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Western Blot for Phospho-JNK and Phospho-p38

This protocol is used to assess the ability of an inhibitor to block the downstream signaling of the ASK pathway in a cellular context.

Materials:

  • Relevant cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., H2O2, TNF-α)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

    • Induce cellular stress by adding the stimulating agent (e.g., 1 mM H2O2 for 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Conclusion

This compound presents a unique profile as a dual inhibitor of ASK1 and ASK2, distinguishing it from more selective ASK1 inhibitors like Selonsertib. While its potency against ASK2 is lower than against ASK1, this dual activity may offer therapeutic advantages in certain disease contexts where both kinases play a significant role. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other novel ASK inhibitors. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for researchers navigating this complex and therapeutically promising area of drug discovery.

References

In Vitro vs. In Vivo Efficacy of TC Ask 10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, TC Ask 10, with other relevant alternatives. This document summarizes key experimental data, details underlying protocols, and visualizes critical pathways to support informed decision-making in research and development.

Executive Summary

This compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator in cellular stress response pathways implicated in a variety of diseases. This guide presents available in vitro and in vivo efficacy data for this compound and compares it with other known ASK1 inhibitors, namely selonsertib (GS-4997) and GS-444217. While direct head-to-head comparative studies are limited, this guide collates available data to provide a comprehensive overview of their respective potencies and pharmacokinetic profiles.

Data Presentation

In Vitro Efficacy: A Comparative Look at ASK1 Inhibition

The primary measure of in vitro efficacy for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTargetIC50 (nM)Notes
This compound ASK1 14 [1]Highly selective, with inhibitory activity towards ASK2 at a much higher concentration (IC50 of 0.51 μM).[1]
Selonsertib (GS-4997)ASK1~5[2]A pIC50 of 8.3 has been reported, which translates to an IC50 of approximately 5 nM.[2][3]
GS-444217ASK12.87[4][5]A potent, selective, and ATP-competitive inhibitor of ASK1.[4]
In Vivo Pharmacokinetics in Rats: A Comparative Overview

Pharmacokinetic parameters provide insight into the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism. The following data was obtained from studies conducted in rats.

CompoundDose (p.o.)Cmax (ng/mL)Tmax (h)AUC (0-8h) (ng·h/mL)
This compound 1 mg/kg [1]285.1 [1]1.67 [1]275.4 [1]
Selonsertib (GS-4997)Not Directly AvailableNot Directly AvailableNot Directly AvailableNot Directly Available
GS-444217Not Directly AvailableNot Directly AvailableNot Directly AvailableNot Directly Available

Note: Direct comparative pharmacokinetic data for selonsertib and GS-444217 in rats under the same experimental conditions as this compound were not available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

ASK1_Signaling_Pathway stress Cellular Stress (e.g., ROS, ER Stress) ask1 ASK1 stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis, Inflammation, Fibrosis jnk->apoptosis p38->apoptosis tcask10 This compound tcask10->ask1 Inhibits

ASK1 Signaling Pathway Inhibition by this compound

In_Vitro_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis recombinant_ask1 Recombinant ASK1 Enzyme incubation Incubate Enzyme, Inhibitor, ATP, Substrate recombinant_ask1->incubation inhibitors This compound & Alternatives (Serial Dilutions) inhibitors->incubation atp_substrate ATP & Substrate atp_substrate->incubation readout Measure Kinase Activity (e.g., Luminescence, Radioactivity) incubation->readout ic50 Calculate IC50 Values readout->ic50

In Vitro Kinase Assay Workflow for IC50 Determination

In_Vivo_Workflow cluster_animal Animal Model cluster_sampling Sample Collection cluster_analysis Pharmacokinetic Analysis rats Sprague-Dawley Rats dosing Oral Administration of this compound rats->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling lcms LC-MS/MS Analysis of Plasma Samples blood_sampling->lcms pk_params Calculate Cmax, Tmax, AUC lcms->pk_params

In Vivo Pharmacokinetic Study Workflow

Experimental Protocols

In Vitro ASK1 Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ASK1 by 50%.

Materials:

  • Recombinant human ASK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Specific peptide substrate for ASK1 (e.g., Myelin Basic Protein)

  • Test compounds (this compound and alternatives) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant ASK1 enzyme, and the specific substrate.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Animal Model:

  • Male Sprague-Dawley rats.

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer this compound via oral gavage at a specified dose (e.g., 1 mg/kg).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound.

  • Calculate the key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

In Vitro JNK and p38 Phosphorylation Assay in INS-1 Cells

Objective: To assess the inhibitory effect of this compound on the phosphorylation of JNK and p38 in a cellular model of stress.

Cell Line:

  • INS-1 pancreatic β-cells.

Procedure:

  • Culture INS-1 cells in appropriate media.

  • Induce cellular stress using an agent like streptozotocin (STZ).

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[1]

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western Blotting).

  • Probe the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).

  • Use antibodies for total JNK and total p38 as loading controls.

  • Detect the antibody binding using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative levels of p-JNK and p-p38 in treated versus untreated cells.

Conclusion

This compound demonstrates potent in vitro inhibition of ASK1, with an IC50 value of 14 nM.[1] This potency is comparable to other known ASK1 inhibitors such as selonsertib and GS-444217. The available in vivo pharmacokinetic data in rats indicates good oral bioavailability for this compound.[1] Furthermore, this compound effectively inhibits the downstream signaling of ASK1 by reducing the phosphorylation of JNK and p38 in a cellular model of stress.

While direct comparative efficacy studies are not yet publicly available, the data presented in this guide provides a solid foundation for researchers to evaluate the potential of this compound as a therapeutic agent. The detailed experimental protocols offer a starting point for further investigation and validation of its efficacy in various disease models. The provided diagrams of the ASK1 signaling pathway and experimental workflows serve as valuable visual aids for understanding the compound's mechanism of action and the methodologies used for its evaluation. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound against other ASK1 inhibitors.

References

Head-to-head comparison of TC Ask 10 and other MAP3K inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic intervention against stress-activated signaling pathways, Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) inhibitors have emerged as a promising class of molecules. Among these, Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key mediator of cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[1][2][3] Dysregulation of the ASK1 signaling cascade has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. This guide provides a head-to-head comparison of TC Ask 10, a potent ASK1 inhibitor, with other notable MAP3K inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of these compounds.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected ASK1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions can influence the results.

InhibitorTargetIC50 (nM)Other Notable Kinase Targets (IC50)Reference
This compound ASK1 14 ASK2 (510 nM), MEKK1 (>10,000 nM), TAK1 (>10,000 nM), IKKβ (>10,000 nM), ERK1 (>10,000 nM), JNK1 (>10,000 nM), p38α (>10,000 nM), GSK-3β (>10,000 nM), PKCθ (>10,000 nM), B-raf (>10,000 nM)[2][4]
Selonsertib (GS-4997)ASK1Not explicitly stated as a numerical IC50 in the provided results, but described as a highly selective and potent inhibitor.Information on a broad selectivity panel is not detailed in the provided search results.[5][6][7]
GS-444217ASK12.87Not detailed in the provided search results.[5]
MSC2032964AASK193CK1δ (4800 nM)
ASK1-IN-1ASK121 (Biochemical), 138 (Cellular)Not detailed in the provided search results.[4]
ASK1-IN-2ASK132.8Not detailed in the provided search results.[4][5]
ASK1-IN-3ASK133.8Inhibits several cell cycle regulating kinases.[4]
ASK1-IN-4ASK1200Interacts with the ATP-binding site.[4]
ASK1-IN-6ASK17 (Biochemical), 25 (Cellular)Not detailed in the provided search results.[4]
ASK1-IN-8ASK11.8Not detailed in the provided search results.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.

ASK1 Signaling Pathway

Under cellular stress, ASK1 is activated and subsequently phosphorylates downstream kinases MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAPK pathways, respectively.[1][3] These pathways, in turn, regulate various cellular processes, including apoptosis, inflammation, and differentiation.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER Stress, etc.) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) JNK->Cellular_Responses p38->Cellular_Responses TC_Ask_10 This compound TC_Ask_10->ASK1

Caption: The ASK1 signaling cascade activated by stress stimuli.

Experimental Workflow for Inhibitor Evaluation

A typical workflow to assess the efficacy of an ASK1 inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow Start Start: Select Inhibitor Biochemical_Assay Biochemical Assay (e.g., LanthaScreen) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay Determine_IC50->Cell_Based_Assay Western_Blot Western Blot (p-JNK, p-p38) Cell_Based_Assay->Western_Blot MTT_Assay Cell Viability Assay (MTT) Cell_Based_Assay->MTT_Assay Analyze_Results Analyze and Compare Results Western_Blot->Analyze_Results MTT_Assay->Analyze_Results

Caption: A standard workflow for evaluating MAP3K inhibitors.

Logical Comparison of Inhibitors

The selection of a suitable MAP3K inhibitor for research or therapeutic development depends on a multi-faceted evaluation.

Inhibitor_Comparison_Logic Inhibitor Inhibitor Candidate Potency High Potency? (Low IC50) Inhibitor->Potency Selectivity High Selectivity? Potency->Selectivity Yes Not_Suitable Re-evaluate or Discard Potency->Not_Suitable No Cellular_Activity Cellular Activity? Selectivity->Cellular_Activity Yes Selectivity->Not_Suitable No Low_Toxicity Low Cytotoxicity? Cellular_Activity->Low_Toxicity Yes Cellular_Activity->Not_Suitable No Suitable Suitable for Further Study Low_Toxicity->Suitable Yes Low_Toxicity->Not_Suitable No

Caption: Decision tree for the evaluation of MAP3K inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MAP3K inhibitors.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase, allowing for the determination of inhibitor potency.

Materials:

  • Recombinant ASK1 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors (e.g., this compound) and control inhibitors (e.g., Staurosporine)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Reagent Preparation: Prepare a 4X solution of the test inhibitor serial dilutions in Kinase Buffer A. Prepare a 2X Kinase/Antibody mixture and a 4X Tracer solution in Kinase Buffer A according to the manufacturer's instructions.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X inhibitor solution to the appropriate wells.

  • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

  • Initiate the reaction by adding 4 µL of the 4X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phosphorylated JNK and p38

This technique is used to assess the inhibitor's effect on the downstream signaling of ASK1 by measuring the phosphorylation status of its key substrates, JNK and p38.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., H2O2, Anisomycin)

  • Test inhibitor (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

  • Induce cellular stress by adding a stress-inducing agent for a predetermined duration (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).

Conclusion

References

Validating TC Ask 10's Effect on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TC Ask 10, a potent apoptosis signal-regulating kinase 1 (ASK1) inhibitor, with a key alternative, selonsertib (GS-4997). The information presented is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.

Performance Comparison of ASK1 Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily p38 MAPK and c-Jun N-terminal kinase (JNK), leading to cellular responses such as inflammation, apoptosis, and fibrosis.[1][2] Consequently, inhibitors of ASK1 are of significant interest for therapeutic intervention in a range of diseases.

This section compares the in vitro potency and selectivity of this compound and selonsertib, another well-characterized ASK1 inhibitor that has undergone clinical investigation.[3][4][5][6]

InhibitorTargetIC50SelectivitySource
This compound ASK114 nMInhibits ASK2 (IC50 = 0.51 μM); inhibitory activity against other representative kinases is less than 50%.MedchemExpress
Selonsertib (GS-4997) ASK1~5 nM (pIC50 = 8.3)Described as a "highly selective" ASK1 inhibitor.Selleck Chemicals, MedchemExpress

Note: The IC50 values are sourced from different suppliers and may have been determined under varying experimental conditions. A direct head-to-head comparison in the same assay would provide a more definitive assessment of relative potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the efficacy of an ASK1 inhibitor.

ASK1_Signaling_Pathway cluster_stress Cellular Stress Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 This compound This compound This compound->ASK1 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Inflammation Apoptosis Fibrosis p38->Cellular_Responses JNK->Cellular_Responses

ASK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed appropriate cell line Stimulation Induce cellular stress (e.g., with H2O2 or TNF-α) Cell_Seeding->Stimulation Inhibitor_Treatment Treat with this compound (various concentrations) Stimulation->Inhibitor_Treatment Protein_Extraction Protein Lysate Preparation Inhibitor_Treatment->Protein_Extraction Western_Blot Western Blot Analysis (p-p38, p-JNK, total p38, total JNK, loading control) Protein_Extraction->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry

Workflow for Validating this compound's Effect on Downstream Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the effect of this compound on the ASK1 signaling pathway.

In Vitro Kinase Assay (Representative Protocol)

This assay is designed to determine the direct inhibitory effect of this compound on ASK1 kinase activity.

Materials:

  • Recombinant human ASK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader for luminescence detection

Procedure:

  • Prepare Kinase Reaction Mix: In a 96-well plate, add the kinase buffer, recombinant ASK1 enzyme, and the substrate (MBP).

  • Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ASK1. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated p38 and JNK

This cell-based assay validates the ability of this compound to inhibit the downstream signaling of ASK1 in a cellular context.

Materials:

  • Cell line known to express the ASK1 pathway (e.g., HEK293T, HeLa, or a relevant disease model cell line)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., H₂O₂, TNF-α, or anisomycin)[7][8]

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)[9]

    • Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)

    • Rabbit anti-total p38 MAPK

    • Rabbit anti-total JNK

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes or 100 µM H₂O₂ for 30-60 minutes) to activate the ASK1 pathway.[7][8]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38, total JNK, and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each condition and compare the inhibitor-treated samples to the stimulated control.

References

A comparative study of the pharmacodynamics of different ASK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacodynamics of ASK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor of cellular stress, including oxidative and endoplasmic reticulum stress. Upon activation, ASK1 initiates a signaling cascade through p38 and c-Jun N-terminal kinase (JNK), leading to cellular responses such as inflammation, apoptosis, and fibrosis.[1][2] Its central role in these pathological processes has made ASK1 an attractive therapeutic target for a range of diseases, including fibrotic conditions, neurodegenerative disorders, and inflammatory diseases.[3] This guide provides a comparative overview of the pharmacodynamics of several key ASK1 inhibitors, presenting supporting experimental data and methodologies.

The ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[1] Various cellular stressors trigger the oxidation of Trx, causing it to dissociate from ASK1. This dissociation allows ASK1 to auto-phosphorylate and become active, subsequently phosphorylating downstream kinases MKK3/6 and MKK4/7. These kinases, in turn, activate p38 and JNK, respectively, culminating in the modulation of gene expression that drives pathological cellular responses.[1]

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, TNF-α) Trx_Inactive Trx (Reduced) - ASK1 (Inactive) Stress->Trx_Inactive oxidizes Trx_Active Trx (Oxidized) ASK1_Active ASK1-P (Active) Trx_Inactive->ASK1_Active dissociates MKK36 MKK3/6 ASK1_Active->MKK36 phosphorylates MKK47 MKK4/7 ASK1_Active->MKK47 phosphorylates Inhibitor ASK1 Inhibitors Inhibitor->ASK1_Active inhibit p38 p38 MKK36->p38 activates JNK JNK MKK47->JNK activates Response Apoptosis, Inflammation, Fibrosis p38->Response JNK->Response

Caption: The ASK1 signaling cascade under cellular stress.

Comparative Pharmacodynamic Data

The development of small molecule inhibitors targeting ASK1 has yielded several compounds with distinct pharmacodynamic profiles. The majority of these inhibitors are ATP-competitive, binding to the catalytic kinase domain of ASK1 to prevent its activation and downstream signaling.[3][4] The table below summarizes key quantitative data for a selection of prominent ASK1 inhibitors.

InhibitorMechanism of ActionPotency (Biochemical IC50)Cellular Potency (EC50 / IC50)Selectivity HighlightsKey Preclinical/Clinical Findings
Selonsertib (GS-4997) ATP-Competitive[4][5]3.2 nM[1]56 ng/mL (EC50) in human whole blood[6][7]Selective inhibitor of ASK1[4]Reduced liver fibrosis in a Phase 2 NASH trial[8][9]; however, Phase 3 trials did not meet the primary endpoint of fibrosis improvement.[10]
GS-444217 ATP-Competitive[11][12]2.87 nM[12][13]~1.6 µM (in vivo EC50 for rodent kidney)[12]Highly selective for ASK1 over a panel of 442 kinases.[14]Halted progression of pulmonary hypertension in rodent models; reduced kidney fibrosis and inflammation in models of kidney disease.[11][15]
ASK1-IN-6 Not Specified7 nM[16]25 nM[16]Selective, blood-brain barrier penetrant.[16]Designed for research in neurodegenerative diseases like Alzheimer's.[16]
Compound 10 (Bigi-Botterill et al.) Not SpecifiedKd < 1 nM[17]24 nM (EC50)[17]Highly selective; IC50 ≤ 500 nM for only 8 of 350 kinases tested.[17]Lead compound from a structure-based design effort with desirable drug-like properties for cardiac injury.[17]
MSC2032964A Not Specified93 nM[18][19]Not ReportedHighly selective; only other kinase inhibited below 10 µM was CK1δ (IC50 = 4.8 µM).[18]Brain-permeable inhibitor that blocked LPS-induced phosphorylation of ASK1 and p38 in cultured mouse astrocytes.[19]
ASK1-IN-8 Not Specified1.8 nM[16]Not ReportedOrally active.[16]Significantly reduced plasma alanine transaminase (ALT) levels in a mouse model of acetaminophen-induced liver injury.[16]

Experimental Protocols

The characterization of ASK1 inhibitors relies on a tiered approach, from initial biochemical assays to complex in vivo disease models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of ASK1 by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate.

  • Principle : The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from the kinase reaction. The luminescence generated is proportional to the ADP concentration and correlates with kinase activity.[20]

  • Procedure :

    • Kinase Reaction : Recombinant human ASK1 enzyme is incubated in a kinase reaction buffer with a substrate (e.g., Myelin Basic Protein, MBP) and ATP. The test inhibitor is added at various concentrations.[21]

    • ADP-Glo™ Reagent Addition : After incubation (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[20]

    • Kinase Detection : Kinase Detection Reagent is added, which converts the ADP generated into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a light signal.[21]

    • Measurement : Luminescence is measured using a plate reader. The signal intensity is correlated with ASK1 activity.

    • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay determines an inhibitor's ability to block the ASK1 signaling cascade within a cellular context by measuring the phosphorylation of downstream targets.

  • Principle : Activated ASK1 phosphorylates and activates JNK and p38. An effective inhibitor will reduce the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) in cells stimulated to activate the ASK1 pathway.[23][24]

  • Procedure :

    • Cell Culture and Treatment : A suitable cell line (e.g., HEK293T, hepatic stellate cells, or primary neurons) is cultured.[11][24] Cells are pre-treated with various concentrations of the ASK1 inhibitor for a defined period.

    • Stimulation : The ASK1 pathway is activated using a stress-inducing agent, such as H₂O₂, TNF-α, or lipopolysaccharide (LPS).[25][26]

    • Cell Lysis : After stimulation, cells are lysed to extract total protein.

    • Western Blot : Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-JNK, total JNK, p-p38, and total p38.[25]

    • Detection : Membranes are incubated with secondary antibodies and visualized. The band intensities for phosphorylated proteins are normalized to total protein levels to quantify the degree of inhibition.

In Vivo Animal Models of Fibrosis

Animal models are crucial for evaluating the therapeutic efficacy of ASK1 inhibitors in a complex biological system.

  • Bleomycin-Induced Pulmonary Fibrosis Model :

    • Induction : Mice are administered bleomycin via intratracheal instillation, which induces lung injury, inflammation, and subsequent fibrosis.[2]

    • Treatment : The ASK1 inhibitor (e.g., selonsertib) is administered, often after the initial inflammatory phase, to specifically target the development of fibrosis.[2]

    • Endpoints : Efficacy is assessed by measuring lung collagen content (Sircol assay), histological analysis of lung tissue (Ashcroft score), and changes in lung function.[2]

  • Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model :

    • Induction : Rats are treated with DMN, a potent hepatotoxin that causes significant liver injury and fibrosis.[23][24]

    • Treatment : The ASK1 inhibitor is administered orally during the period of DMN induction.

    • Endpoints : Liver tissue is analyzed for collagen deposition (e.g., Masson's trichrome stain) and expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen type I.[23][24]

Typical Experimental Workflow

The evaluation of a novel ASK1 inhibitor follows a logical progression from in vitro characterization to in vivo proof-of-concept. This workflow ensures that only compounds with promising potency, selectivity, and cellular activity advance to more complex and resource-intensive animal studies.

Experimental_Workflow A 1. In Vitro Screening (Biochemical Assay) B Determine Potency (IC50) vs. Recombinant ASK1 C 2. Kinase Selectivity (Panel Screening) A->C Hits D Assess Off-Target Effects vs. >400 Kinases E 3. Cellular Activity (Western Blot / ELISA) C->E Selective Hits F Measure Inhibition of p-JNK & p-p38 in Cells G 4. In Vivo Studies (Animal Models) E->G Active Compounds H Evaluate Efficacy in Disease Models (e.g., Fibrosis, Inflammation) I Lead Candidate G->I Efficacious Compound

Caption: A standard workflow for ASK1 inhibitor discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.